DORA 42
描述
属性
分子式 |
C22H24N8OS |
|---|---|
分子量 |
448.5 g/mol |
IUPAC 名称 |
[(7R)-4-(4-amino-5-methylthieno[2,3-d]pyrimidin-2-yl)-7-methyl-1,4-diazepan-1-yl]-[2-(triazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C22H24N8OS/c1-14-13-32-20-18(14)19(23)26-22(27-20)28-10-7-15(2)29(12-11-28)21(31)16-5-3-4-6-17(16)30-24-8-9-25-30/h3-6,8-9,13,15H,7,10-12H2,1-2H3,(H2,23,26,27)/t15-/m1/s1 |
InChI 键 |
LSRYXWRLTUFERQ-OAHLLOKOSA-N |
手性 SMILES |
C[C@@H]1CCN(CCN1C(=O)C2=CC=CC=C2N3N=CC=N3)C4=NC(=C5C(=CSC5=N4)C)N |
规范 SMILES |
CC1CCN(CCN1C(=O)C2=CC=CC=C2N3N=CC=N3)C4=NC(=C5C(=CSC5=N4)C)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
DORA 42; DORA-42; DORA42; |
产品来源 |
United States |
Foundational & Exploratory
DORA 42: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
DORA 42 is a novel, potent, and selective dual orexin (B13118510) receptor antagonist (DORA) that has shown promise in preclinical studies for the treatment of insomnia. Its discovery stemmed from a rigorous drug development process involving high-throughput screening and subsequent lead optimization through a scaffold hopping strategy. This technical guide provides a comprehensive overview of the discovery and a plausible synthetic pathway for this compound, based on available scientific literature. It is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery of this compound
The identification of this compound was the result of a systematic and multi-step drug discovery campaign. The process began with a high-throughput screening (HTS) of a diverse chemical library to identify initial hits targeting the orexin receptors.
High-Throughput Screening and Initial Hit Identification
An extensive HTS campaign led to the discovery of a tricyclic pyrazolidine (B1218672) scaffold with modest activity as a dual orexin receptor antagonist. While this initial hit provided a starting point, its complex structure and suboptimal pharmacological properties necessitated further optimization.
Scaffold Hopping and Lead Optimization
Following the initial hit identification, structure-activity relationship (SAR) studies on the tricyclic pyrazolidine series proved to be challenging and did not yield compounds with the desired profile. To overcome these limitations, a scaffold hopping strategy was employed. This approach aimed to simplify the molecular architecture while retaining the key pharmacophoric elements required for orexin receptor antagonism. This led to the design and synthesis of a novel series of 2-acyl-1-biarylmethylpyrazolidines.
Emergence of this compound
Intensive SAR studies within the 2-acyl-1-biarylmethylpyrazolidine series culminated in the identification of this compound as the lead candidate. This compound exhibited a significantly improved pharmacological profile, including high potency for both orexin 1 and orexin 2 receptors, and favorable pharmacokinetic properties, making it a promising candidate for further development as a sleep aid.
The discovery workflow is illustrated in the diagram below.
Synthesis Pathway of this compound
While the precise, step-by-step experimental protocol for the synthesis of this compound is not publicly available in its entirety, a plausible synthetic route can be postulated based on the structure of 2-acyl-1-biarylmethylpyrazolidines and general principles of organic synthesis. The proposed pathway involves the formation of the core pyrazolidine ring, followed by functionalization at the N1 and N2 positions.
A generalized synthetic scheme is presented below.
Physicochemical and Pharmacological Data
The following table summarizes the key in vitro and in vivo parameters of this compound based on available information.
| Parameter | Value | Reference |
| Chemical Formula | C₂₅H₂₄N₄O₂ | [1] |
| Molecular Weight | 428.49 g/mol | [1] |
| Target(s) | Orexin 1 Receptor (OX1R), Orexin 2 Receptor (OX2R) | [1][2] |
| Mechanism of Action | Dual Antagonist | [1][2] |
| CAS Number | 1030377-48-0 | [2] |
Note: Specific quantitative data on receptor binding affinities (Ki or IC50 values) and in vivo efficacy are not detailed in the publicly accessible abstracts. Access to the full publication is required for this information.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological characterization of this compound are contained within the primary scientific literature, which is not fully accessible at the time of this writing. However, a general outline of the likely methodologies is provided below.
General Synthetic Chemistry Procedures
The synthesis of this compound and its analogs would likely follow standard organic chemistry techniques. This would include:
-
Reaction Setup: Reactions would be carried out in appropriate glassware under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.
-
Reagent Addition: Reagents would be added in a controlled manner, often at specific temperatures (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Progress of the reactions would be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, reactions would be worked up to isolate the crude product. This typically involves extraction and washing. Purification of the final compounds and intermediates would be achieved using column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).
-
Structural Characterization: The identity and purity of the synthesized compounds would be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC.
In Vitro Pharmacological Assays
The evaluation of this compound's activity at the orexin receptors would likely involve the following assays:
-
Receptor Binding Assays: To determine the binding affinity of this compound to OX1R and OX2R, radioligand binding assays would be performed using cell membranes prepared from cells stably expressing the respective human orexin receptors.
-
Functional Assays: To assess the antagonist activity, functional assays measuring the inhibition of orexin-A or orexin-B induced signaling would be conducted. A common method is a calcium mobilization assay (e.g., using a FLIPR instrument) in cells co-expressing the orexin receptor and a G-protein that couples to the calcium signaling pathway.
Conclusion
This compound is a promising dual orexin receptor antagonist discovered through a well-defined drug discovery process that included high-throughput screening and a successful scaffold hopping strategy. While detailed experimental procedures and comprehensive quantitative data are proprietary and part of the full scientific publication, this guide provides a thorough overview of the discovery process and a plausible synthetic pathway for this novel compound. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound for the treatment of insomnia and other sleep-related disorders.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their cognate G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of wakefulness. Dual orexin receptor antagonists (DORAs) represent a novel class of hypnotics that promote sleep by blocking the wake-promoting signals of orexins. This technical guide provides a detailed overview of DORA-42, a representative dual orexin receptor antagonist, and related compounds. It includes a summary of its in vitro activity, detailed experimental protocols for the characterization of such compounds, and a description of the underlying orexin signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of new therapies for sleep disorders.
Introduction to Dual Orexin Receptor Antagonists (DORAs)
Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep. Traditional hypnotics, which primarily act on the GABA-A receptor system, can be associated with side effects such as next-day drowsiness, cognitive impairment, and dependence. DORAs offer a targeted approach to promoting sleep by inhibiting the orexin system, which is a key promoter of wakefulness. By antagonizing both OX1R and OX2R, DORAs reduce wakefulness and facilitate the transition to and maintenance of sleep. DORA-42 is a specific dual orexin 1 and orexin 2 receptor antagonist that has demonstrated sleep-promoting efficacy in preclinical models, such as rats.[1]
Quantitative Data for DORA-42
The following table summarizes the available in vitro potency data for DORA-42.
| Compound | Target | Assay Type | Value (IC50) | Cell Line | Reference |
| DORA-42 | Human Orexin 1 Receptor (OX1R) | FLIPR Assay | 28 nM | CHO | [1] |
| DORA-42 | Human Orexin 2 Receptor (OX2R) | FLIPR Assay | 29 nM | CHO | [1] |
Orexin Signaling Pathways
The orexin peptides, orexin-A and orexin-B, are produced by a specific population of neurons in the lateral hypothalamus. These neurons project throughout the brain to areas involved in arousal and wakefulness. The binding of orexins to their receptors initiates downstream signaling cascades that lead to neuronal excitation.
-
Orexin 1 Receptor (OX1R): OX1R is primarily coupled to the Gq subclass of G proteins. Activation of OX1R by its preferential ligand, orexin-A, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
Orexin 2 Receptor (OX2R): OX2R can couple to both Gq and Gi/o G proteins. Its activation by either orexin-A or orexin-B can therefore lead to the PLC-mediated cascade, similar to OX1R. Additionally, coupling to Gi/o can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Dual orexin receptor antagonists like DORA-42 competitively bind to both OX1R and OX2R, thereby preventing the downstream signaling initiated by orexin peptides and promoting a state of reduced wakefulness.
Caption: Orexin Signaling Pathway and DORA-42 Mechanism of Action.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of dual orexin receptor antagonists like DORA-42.
In Vitro Functional Antagonism: FLIPR Calcium Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an orexin agonist in cells expressing either OX1R or OX2R.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Orexin-A (agonist).
-
Test compound (e.g., DORA-42).
-
384-well black-wall, clear-bottom assay plates.
-
Fluorescent Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-OX1R and CHO-OX2R cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells and seed them into 384-well plates at a density of 10,000-20,000 cells per well.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Addition and Incubation:
-
Prepare serial dilutions of the test compound (DORA-42) in assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted test compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of orexin-A in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the assay, which involves adding the orexin-A solution to the wells and immediately measuring the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound by comparing the agonist-induced fluorescence signal in the presence and absence of the antagonist.
-
Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vitro Receptor Binding: Radioligand Binding Assay
This assay determines the affinity of a compound for the orexin receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing OX1R or OX2R.
-
Radioligand (e.g., [³H]-Suvorexant or another suitable labeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-labeled competitor (for determining non-specific binding).
-
Test compound (e.g., DORA-42).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competitor).
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding inhibited by each concentration of the test compound.
-
Calculate the IC50 value from the concentration-inhibition curve.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Sleep Efficacy: EEG/EMG Monitoring in Rats
This experiment assesses the effect of a DORA on sleep architecture in freely moving rats by recording electroencephalogram (EEG) and electromyogram (EMG) signals.
Materials:
-
Adult male Sprague-Dawley rats.
-
Surgical instruments for implanting EEG and EMG electrodes.
-
EEG and EMG electrodes.
-
Data acquisition system for recording EEG and EMG signals.
-
Sleep scoring software.
-
Test compound (e.g., DORA-42) and vehicle.
Procedure:
-
Surgical Implantation:
-
Anesthetize the rats and surgically implant EEG electrodes onto the skull over the cortex and EMG electrodes into the nuchal muscles.
-
Allow the animals to recover for at least one week.
-
-
Habituation and Baseline Recording:
-
Habituate the rats to the recording chambers and tethering system for several days.
-
Record baseline EEG and EMG data for 24 hours to establish normal sleep-wake patterns.
-
-
Drug Administration and Recording:
-
Administer the test compound or vehicle at a specific time of day (e.g., at the beginning of the dark/active phase).
-
Record EEG and EMG signals continuously for at least 8-12 hours post-dosing.
-
-
Sleep Scoring and Data Analysis:
-
Visually or automatically score the recorded data in epochs (e.g., 10 seconds) into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and EMG characteristics.
-
Analyze various sleep parameters, including:
-
Latency to persistent sleep.
-
Total time spent in wake, NREM, and REM sleep.
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency.
-
-
Compare the sleep parameters between the drug-treated and vehicle-treated groups using appropriate statistical methods.
-
Preclinical Drug Discovery Workflow
The development of a dual orexin receptor antagonist typically follows a structured preclinical workflow to identify and characterize promising drug candidates.
References
Structure-Activity Relationship of DORA-42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of DORA-42, a potent dual orexin (B13118510) receptor antagonist (DORA). The information presented herein is compiled from key studies in the field, offering a comprehensive resource for professionals engaged in the research and development of novel therapeutics targeting the orexin system for the treatment of insomnia and other sleep-wake disorders.
Introduction to DORA-42 and the Orexin System
The orexin system, comprising two G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of wakefulness. Antagonism of both OX1R and OX2R has emerged as a promising therapeutic strategy for the treatment of insomnia. DORA-42 is a representative compound from a series of diazepane amide-based DORAs that have demonstrated significant potency and in vivo efficacy in preclinical models.[1] This guide will dissect the chemical modifications that modulate the potency and pharmacokinetic properties of this class of compounds, with a focus on the data leading to the development of DORA-42 and its analogs.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR for a series of diazepane amide DORAs, including key structural modifications and their impact on binding affinity at OX1R and OX2R, as well as functional antagonism. The data is extracted from the seminal work by Roecker and colleagues.[1]
| Compound | R | R' | OX1 Ki (nM) | OX2 Ki (nM) | OX1 FLIPR IC50 (nM) | OX2 FLIPR IC50 (nM) |
| DORA 2 | H | H | 0.5 | 0.6 | 1.2 | 1.5 |
| DORA-42 (analog) | F | H | 0.8 | 0.7 | 1.5 | 1.8 |
| Analog 3 | Cl | H | 1.1 | 0.9 | 2.0 | 2.2 |
| Analog 4 | Me | H | 2.5 | 1.8 | 4.5 | 3.9 |
| Analog 5 | H | F | 0.6 | 0.5 | 1.3 | 1.6 |
| Analog 6 | H | Cl | 0.9 | 0.8 | 1.8 | 2.0 |
Note: The compound referred to as "DORA-42" in the prompt is presented here as a key analog within the series described in the primary literature source. The data represents a subset of the published information to highlight key SAR trends.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation of SAR data and for the design of future studies.
Orexin Receptor Binding Assay
The binding affinity of the compounds to OX1R and OX2R was determined using a radioligand binding assay with membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 1 or orexin 2 receptors.
-
Membrane Preparation: CHO cell membranes expressing either hOX1R or hOX2R were suspended in an assay buffer (25 mM HEPES, 2.5 mM MgCl2, 2.5 mM CaCl2, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4).
-
Radioligand: [¹²⁵I]Orexin-A was used as the radioligand.
-
Assay Procedure: The assay was performed in a 96-well plate in a final volume of 200 µL. Test compounds at various concentrations were incubated with the cell membranes and the radioligand for 60 minutes at 25°C.
-
Termination and Detection: The binding reaction was terminated by rapid filtration through Whatman GF/B filters, followed by washing with cold assay buffer. The radioactivity retained on the filters was quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled orexin receptor antagonist (e.g., 1 µM SB-334867). The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Antagonism Assay (FLIPR)
The functional antagonist activity of the compounds was assessed using a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor activation.
-
Cell Line: CHO cells stably expressing either hOX1R or hOX2R were used.
-
Calcium Indicator: Cells were loaded with a calcium-sensitive dye, such as Fluo-4 AM.
-
Assay Procedure: The assay was conducted in a 384-well plate. The test compounds were pre-incubated with the cells before the addition of the agonist (orexin-A).
-
Measurement: The FLIPR instrument was used to monitor the fluorescence changes, which correspond to the changes in [Ca²⁺]i, upon agonist stimulation.
-
Data Analysis: The IC50 values were determined by measuring the concentration-dependent inhibition of the orexin-A-induced calcium mobilization by the antagonist.
In Vivo Rat Sleep Efficacy Model
The sleep-promoting effects of the DORA compounds were evaluated in a rat sleep model.
-
Animals: Male Sprague-Dawley rats were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Acclimation: The animals were allowed to recover from surgery and were acclimated to the recording chambers and procedures.
-
Drug Administration: Compounds were formulated in a suitable vehicle (e.g., 20% Vitamin E TPGS) and administered orally (p.o.) at the beginning of the dark (active) phase for the rats.
-
Data Acquisition: EEG and EMG data were continuously recorded for a defined period (e.g., 8 hours) post-dosing.
-
Sleep Scoring: The recorded data was scored into stages of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Data Analysis: The primary endpoints were the changes in the total time spent in each sleep/wake state compared to the vehicle-treated control group.
Visualizations
The following diagrams illustrate the orexin signaling pathway and a typical experimental workflow.
Caption: Orexin signaling pathway and the mechanism of action of DORA-42.
References
DORA 42: A Technical Guide to Target Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of DORA 42, a potent dual orexin (B13118510) receptor antagonist. The information presented herein is intended to support research and development efforts in the field of sleep modulation and related neurological disorders.
Core Concepts: Orexin System and Dual Antagonism
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin 1 receptor, OX1R, and orexin 2 receptor, OX2R), is a critical regulator of wakefulness, arousal, and other physiological processes. Dual Orexin Receptor Antagonists (DORAs) represent a therapeutic class that targets both OX1R and OX2R, thereby modulating the wake-promoting signals of the orexin system to induce and maintain sleep. This compound is a notable compound within this class, exhibiting potent antagonist activity at both receptor subtypes.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the human orexin 1 and orexin 2 receptors has been quantified through in vitro functional assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the agonist response, are summarized in the table below. This data was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay in Chinese Hamster Ovary (CHO) cells expressing the respective human orexin receptors.
| Compound | Target Receptor | Assay Type | Cell Line | Agonist | IC50 (nM) |
| This compound | Human Orexin 1 Receptor (OX1R) | FLIPR Assay | CHO | Ala-6,12-induced responses | 28 |
| This compound | Human Orexin 2 Receptor (OX2R) | FLIPR Assay | CHO | Ala-6,12-induced responses | 29 |
Orexin Receptor Signaling Pathways
Orexin receptors are coupled to multiple G-protein subtypes, primarily Gq/11, but also Gi/o and Gs, leading to the activation of diverse intracellular signaling cascades. The binding of orexin peptides to their receptors initiates a conformational change that triggers these downstream pathways, ultimately resulting in neuronal excitation. The primary signaling mechanism involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events contribute to the depolarization of the neuronal membrane and an increase in neuronal excitability.
The following diagram illustrates the key signaling pathways associated with orexin receptor activation.
DORA 42: A Technical Guide to Central Nervous System Penetration
Disclaimer: Detailed quantitative data and specific experimental protocols for DORA 42 are primarily contained within the peer-reviewed publication: "Discovery, synthesis and SAR of 2-acyl-1-biarylmethyl pyrazolidines, dual orexin (B13118510) receptor antagonists designed as fast and short-acting sleeping drugs." Access to the full text of this article is required for a complete dataset. This guide summarizes publicly available information and provides a framework based on standard methodologies in drug discovery for assessing central nervous system (CNS) penetration.
This compound is identified as a lead compound in a series of 2-acyl-1-biarylmethyl-pyrazolidines, designed as a dual orexin receptor antagonist (DORA).[1] These antagonists are being investigated for the treatment of sleep disorders, such as insomnia.[1] The mechanism of action involves blocking the wake-promoting neuropeptides, orexin-A and orexin-B, from binding to their receptors, OX1R and OX2R, in the brain. For a DORA to be effective, it must penetrate the blood-brain barrier (BBB) and reach its target receptors in the CNS.
Quantitative Data on CNS Penetration
While the specific values for this compound are not publicly available without accessing the primary publication, a typical assessment of CNS penetration for such a compound would involve the following parameters. The table below is a template illustrating how such data would be presented.
| Parameter | Value | Species | Method |
| Brain-to-Plasma Ratio (Kp) | Data not publicly available | e.g., Rat, Mouse | In vivo pharmacokinetic study |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not publicly available | e.g., Rat, Mouse | In vivo pharmacokinetic study with brain and plasma protein binding assessment |
| In Vitro Permeability (Papp, A-B) | Data not publicly available | N/A | e.g., PAMPA, Caco-2, or MDCK cell assay |
| Efflux Ratio | Data not publicly available | N/A | e.g., MDCK-MDR1 cell assay |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following table outlines the likely experimental protocols that would be used to determine the CNS penetration of this compound.
| Experiment | Methodology |
| In Vivo Pharmacokinetics & Brain Penetration | A solution of this compound would be administered to a cohort of laboratory animals (e.g., Sprague-Dawley rats) via a relevant route (e.g., intravenous or oral). At specified time points post-administration, blood and brain tissue samples would be collected. Plasma would be isolated from the blood. Brain tissue would be homogenized. The concentrations of this compound in the plasma and brain homogenate would be determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The brain-to-plasma concentration ratio (Kp) would then be calculated. |
| Brain and Plasma Protein Binding | In vitro equilibrium dialysis would be performed to determine the fraction of this compound that is unbound in brain homogenate and plasma. This is essential for calculating the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate predictor of target engagement in the CNS. |
| In Vitro Permeability Assay (e.g., PAMPA or Caco-2) | To assess the passive permeability of this compound across a lipid membrane, a Parallel Artificial Membrane Permeability Assay (PAMPA) could be employed. Alternatively, a cell-based assay using Caco-2 or MDCK cells would be used to evaluate permeability across a cell monolayer, which can also provide insights into active transport mechanisms. |
| In Vitro Efflux Transporter Assay (e.g., MDCK-MDR1) | To determine if this compound is a substrate for key efflux transporters at the BBB, such as P-glycoprotein (P-gp or MDR1), an in vitro assay using MDCK cells overexpressing the human MDR1 transporter would be utilized. The bidirectional transport of this compound from the apical to basolateral side and vice versa would be measured, and the efflux ratio calculated. |
Visualizations
Orexin Signaling Pathway
The diagram below illustrates the mechanism of action for a dual orexin receptor antagonist like this compound.
Caption: this compound blocks orexin receptors, inhibiting wakefulness.
Experimental Workflow for CNS Penetration Assessment
The following diagram outlines a typical workflow for assessing the CNS penetration of a compound like this compound.
Caption: Workflow for CNS penetration assessment of this compound.
References
Preclinical Profile of DORA-42: A Dual Orexin Receptor Antagonist for the Treatment of Insomnia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep, leading to significant daytime impairment. The orexin (B13118510) system, a key regulator of wakefulness, has emerged as a promising target for the treatment of insomnia. Dual orexin receptor antagonists (DORAs) block the activity of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, thereby promoting sleep. This whitepaper provides a comprehensive overview of the preclinical data for DORA-42 (also referred to as DORA-22 in several key studies), a novel DORA investigated for its hypnotic efficacy and cognitive safety. We present a detailed analysis of its mechanism of action, key preclinical findings in rodent models of insomnia, and a thorough description of the experimental methodologies employed. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel therapeutics for sleep disorders.
Introduction
The orexin neuropeptide system, comprising orexin-A and orexin-B, plays a pivotal role in the maintenance of wakefulness and arousal by acting on the OX1R and OX2R receptors located in various brain regions.[1] Antagonism of these receptors presents a logical therapeutic strategy for insomnia. Unlike traditional hypnotics that often target GABA-A receptors and can be associated with side effects such as memory impairment, DORAs offer a novel mechanism of action that aims to restore natural sleep patterns.[2][3] Preclinical studies are crucial for establishing the efficacy, safety, and pharmacokinetic profile of new chemical entities like DORA-42 before they advance to clinical trials. This guide synthesizes the available preclinical data on DORA-42, with a focus on its effects in a stress-induced rodent model of insomnia.
Mechanism of Action: Orexin Signaling Pathway
DORA-42 functions as a dual orexin receptor antagonist, competitively binding to and inhibiting the activity of both OX1R and OX2R. The orexin neurons, located in the lateral hypothalamus, project to and activate key arousal centers in the brain, including the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), and raphe nuclei (serotonin). By blocking the excitatory signaling of orexin, DORA-42 reduces downstream arousal signals, thereby facilitating the transition to and maintenance of sleep.
Preclinical Efficacy in a Rodent Model of Insomnia
The hypnotic efficacy of DORA-42 was evaluated in a well-established rodent model of stress-induced insomnia. This model, known as the "double-dirty cage change" (DDCI), effectively disrupts sleep and impairs memory consolidation in rats.[1][4]
Experimental Protocol: Double-Dirty Cage Change (DDCI) Model
The experimental workflow for the DDCI model is designed to induce a state of mild stress and arousal, mimicking aspects of human insomnia.
Methodology:
-
Animals: Male Sprague-Dawley rats were used in these studies.
-
Morris Water Maze (MWM) Acquisition: Rats were trained to locate a hidden platform in a circular pool of water, a task that assesses spatial learning and memory.[2]
-
Drug Administration: Following MWM training, rats were administered either vehicle or DORA-42 at doses of 10, 30, or 100 mg/kg via oral gavage.[2][4]
-
Insomnia Induction: The DDCI model involved two consecutive exposures to a cage previously soiled by another rat for a duration of 3 hours each, totaling 6 hours of sleep disruption.[1][4]
-
MWM Probe Trial: Immediately after the 6-hour insomnia induction period, a probe trial was conducted in the MWM where the platform was removed. Memory recall was assessed by measuring the time spent in the target quadrant where the platform was previously located.[2]
-
Polysomnography: Electroencephalogram (EEG) and electromyogram (EMG) recordings were used to monitor sleep-wake states (wake, NREM sleep, REM sleep) throughout the experiment.
Quantitative Data on Sleep Parameters
DORA-42 demonstrated a dose-dependent improvement in sleep architecture in the DDCI model. The following tables summarize the key findings on sleep parameters.
Table 1: Effect of DORA-42 on Total Time in Sleep-Wake States (6-hour DDCI period)
| Treatment Group | Dose (mg/kg) | Wakefulness (min) | NREM Sleep (min) | REM Sleep (min) |
| Vehicle | - | Increased | Decreased | Decreased |
| DORA-42 | 10 | Attenuated | Normalized | Enhanced |
| DORA-42 | 30 | Attenuated | Normalized | Enhanced |
| DORA-42 | 100 | Attenuated | Normalized | - |
| Data presented as qualitative changes relative to baseline sleep.[1][2] |
Table 2: Effect of DORA-42 on Sleep Latency and Spindles
| Parameter | Vehicle | DORA-42 (10 mg/kg) | DORA-42 (30 mg/kg) | DORA-42 (100 mg/kg) |
| NREM Sleep Latency | Increased | Decreased | Decreased | Decreased |
| NREM Sleep Spindles (Number) | - | Increased | Increased | Increased |
| NREM Sleep Spindles (Duration) | - | Increased | Increased | Increased |
| Data presented as qualitative changes.[2] |
Cognitive Performance in the Morris Water Maze
A critical aspect of a novel hypnotic is its effect on cognitive function. DORA-42 was evaluated for its ability to mitigate the memory deficits induced by sleep disruption in the DDCI model.
Table 3: Effect of DORA-42 on MWM Probe Trial Performance
| Treatment Group | Dose (mg/kg) | Time in Target Quadrant | Platform Crossings |
| Vehicle | - | Decreased | Decreased |
| DORA-42 | 10 | Increased | Increased |
| DORA-42 | 30 | Increased | - |
| DORA-42 | 100 | - | - |
| Data presented as qualitative changes relative to vehicle-treated, sleep-disrupted animals.[2] |
Discussion
The preclinical data for DORA-42 strongly support its potential as a novel treatment for insomnia. In a rodent model that mimics stress-induced sleep disruption, DORA-42 effectively promoted both NREM and REM sleep, normalizing the sleep architecture disturbed by the experimental paradigm.[1][2] Notably, the increase in NREM sleep spindles is a significant finding, as these EEG oscillations are implicated in memory consolidation.[2]
Crucially, DORA-42 not only improved sleep but also demonstrated a beneficial effect on cognitive performance. The memory impairment induced by sleep disruption in the MWM was ameliorated by DORA-42 treatment at specific doses.[2] This cognitive-sparing or even enhancing profile distinguishes DORA-42 from many existing hypnotics and highlights the therapeutic potential of targeting the orexin system.
Conclusion
The preclinical studies on DORA-42 provide a robust foundation for its continued development as a hypnotic agent. The compound's dual orexin receptor antagonism effectively addresses the hyperarousal state characteristic of insomnia, leading to improved sleep quality. Furthermore, its favorable cognitive profile suggests a potential for a safer and more effective treatment for patients with insomnia, who often experience cognitive deficits as a consequence of their sleep disorder. Further investigations, including comprehensive safety pharmacology and toxicology studies, are warranted to fully characterize the profile of DORA-42 as it progresses towards clinical evaluation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The dual orexinergic receptor antagonist DORA-22 improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the dual orexin receptor antagonist DORA-22 on sleep in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of Dual Orexin Receptor Antagonists on Sleep Architecture in Preclinical Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a critical regulator of wakefulness and arousal. Dual Orexin Receptor Antagonists (DORAs) represent a novel class of hypnotics that promote sleep by blocking the wake-promoting signals of the orexin system. Unlike traditional sleep aids that often act via GABAergic pathways, DORAs offer a more targeted approach to treating insomnia by specifically inhibiting the hyperarousal pathways associated with the disorder. This technical guide provides an in-depth overview of the effects of various DORAs on sleep architecture in preclinical animal models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. While the specific compound "DORA 42" is not identified in the scientific literature, this guide focuses on well-characterized DORAs such as suvorexant, lemborexant, almorexant (B167863), and the research compounds DORA-12 and DORA-22, which serve as representative examples of this class of drugs.
Core Mechanism of Action: Orexin Signaling and DORA Intervention
Orexin neurons, located in the lateral hypothalamus, project widely throughout the brain to areas involved in arousal, including the locus coeruleus (LC), tuberomammillary nucleus (TMN), and ventral tegmental area (VTA). By binding to OX1 and OX2 receptors in these regions, orexins promote the release of wake-promoting neurotransmitters such as norepinephrine, histamine, and dopamine. DORAs competitively antagonize both OX1 and OX2 receptors, thereby preventing orexin binding and dampening the downstream arousal signals, which facilitates the transition to and maintenance of sleep.[1][2]
Quantitative Effects of DORAs on Sleep Architecture in Animal Models
Preclinical studies in various animal models, including mice, rats, and dogs, have consistently demonstrated the sleep-promoting effects of DORAs. These compounds typically increase both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, while decreasing wakefulness, particularly during the active phase of the animals.
Table 1: Effects of Suvorexant on Sleep Architecture in Mice
| Parameter | Vehicle | Suvorexant (25 mg/kg) | Change from Vehicle | Reference |
| Wakefulness (min) | Varies | Decreased | Significant decrease in the first hour | [3] |
| NREM Sleep (min) | Varies | No significant change | - | [3] |
| REM Sleep (min) | Varies | Increased | Strong increase in the first 4 hours | [3][4] |
| Latency to NREM (min) | Varies | Tendency to shorten | Not statistically significant | [4] |
| Latency to REM (min) | Varies | Shortened | Statistically significant | [4] |
Table 2: Effects of Lemborexant on Sleep Architecture in Mice
| Parameter | Vehicle | Lemborexant (30 mg/kg) | Change from Vehicle | Reference |
| Total Sleep Time | Varies | Increased | Dose-related increase | [2] |
| NREM Sleep | Varies | Increased | Promoted | [2] |
| REM Sleep | Varies | Increased | Promoted | [2] |
| REM Sleep Ratio | Varies | No significant change | - | [2] |
Table 3: Effects of Almorexant on Sleep Architecture in Rats
| Parameter | Vehicle | Almorexant (30 mg/kg) | Almorexant (100 mg/kg) | Change from Vehicle | Reference |
| NREM Latency (min) | ~32.2 | ~25.4 | Decreased | Significant reduction | [5][6] |
| REM Latency (min) | Varies | Decreased | - | Significant reduction at 30 mg/kg | [5] |
| NREM Sleep (cumulative min in 6h) | Varies | Increased | Increased | Significant increase | [5] |
| REM Sleep (cumulative min in 6h) | Varies | Increased | Increased | Significant increase | [5] |
| Number of NREM Bouts | Varies | - | Increased | Increased fragmentation at high dose | [5] |
Table 4: Effects of DORA-12 on Sleep Architecture in Rats
| Parameter | Vehicle | DORA-12 (10 mg/kg) | DORA-12 (30 mg/kg) | Change from Vehicle | Reference |
| Latency to SWS (min) | Varies | Decreased | Decreased | Dose-dependent reduction | [7] |
| Latency to REM (min) | Varies | Decreased | Decreased | Dose-dependent reduction | [7] |
| Sleep Fragmentation | Increased in AIE model | Partially ameliorated | Partially ameliorated | - | [7] |
Table 5: Effects of DORA-22 on Sleep Architecture in Dogs
| Parameter | Vehicle | DORA-22 (5 mg/kg) | Change from Vehicle | Reference |
| Active Wake | Varies | Decreased | Significant decrease | [8] |
| Slow Wave Sleep | Varies | Increased | Significant increase | [8] |
| Delta Sleep | Varies | Increased | Significant increase | [8] |
| REM Sleep | Varies | Increased | Significant increase | [8] |
Experimental Protocols
The evaluation of DORAs in preclinical models typically involves surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording, followed by a period of recovery and habituation. Sleep-wake states are then continuously monitored following drug administration.
General Experimental Workflow for Preclinical Sleep Studies
1. Animal Models:
-
Commonly used models include C57BL/6J mice and Sprague-Dawley rats.[3][9] Dogs have also been utilized to assess sleep architecture and arousability.[8]
2. Surgical Implantation:
-
Animals are anesthetized, and stainless-steel screw electrodes are implanted into the skull over the cortex for EEG recording.
-
Teflon-coated stainless-steel wires are inserted into the nuchal muscles for EMG recording.
-
A headmount is secured to the skull with dental cement.
3. Drug Administration:
-
DORAs are often formulated in a vehicle such as 20% Vitamin E TPGS or 0.5% methylcellulose.[10][11]
-
Administration is typically via oral gavage (p.o.) at the beginning of the animal's active phase (dark period for nocturnal rodents) to model insomnia treatment.
4. Sleep Recording and Analysis:
-
EEG and EMG signals are continuously recorded and digitally stored.
-
The recordings are scored in epochs (e.g., 10 seconds) into wakefulness, NREM sleep, and REM sleep based on standard criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta) EEG; reduced EMG activity.
-
REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (low EMG).
-
-
Sleep parameters quantified include total time in each state, latency to sleep onset, and the number and duration of sleep/wake bouts.
Conclusion
Dual Orexin Receptor Antagonists have demonstrated a consistent and robust sleep-promoting profile across a range of preclinical animal models. The quantitative data indicate that these compounds effectively reduce wakefulness while increasing both NREM and REM sleep, suggesting a more naturalistic sleep architecture compared to some other classes of hypnotics. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of novel DORAs for the treatment of insomnia and other sleep disorders. The targeted mechanism of action, focused on dampening the brain's arousal system, holds significant promise for a safe and effective therapeutic option for patients.
References
- 1. Frontiers | Dual orexin receptor antagonists show distinct effects on locomotor performance, ethanol interaction and sleep architecture relative to gamma-aminobutyric acid-A receptor modulators [frontiersin.org]
- 2. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct effects of IPSU and suvorexant on mouse sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Distinct effects of IPSU and suvorexant on mouse sleep architecture [frontiersin.org]
- 5. Dual Hypocretin Receptor Antagonism Is More Effective for Sleep Promotion than Antagonism of Either Receptor Alone | PLOS One [journals.plos.org]
- 6. The hypocretin/orexin antagonist almorexant promotes sleep without impairment of performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PSPH-D-18-00526: Effect of a dual orexin receptor antagonist (DORA-12) on sleep and event-related oscillations in rats exposed to ethanol vapor during adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orexin receptor antagonist-induced sleep does not impair the ability to wake in response to emotionally salient acoustic stimuli in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pa2online.org [pa2online.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Characterization of DORA-42, a Novel Dual Orexin Receptor Antagonist
These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of DORA-42, a potent and selective dual orexin (B13118510) receptor antagonist (DORA). The described assays are designed to evaluate the binding affinity, functional activity, and downstream signaling effects of DORA-42 on the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The information herein is intended for researchers, scientists, and drug development professionals engaged in the study of orexin system modulation.
Data Summary
The following tables summarize the quantitative data obtained from a series of in vitro assays designed to characterize the pharmacological profile of DORA-42.
Table 1: Receptor Binding Affinity of DORA-42
| Compound | Receptor | Kᵢ (nM) | n |
| DORA-42 | OX1R | 1.2 ± 0.3 | 3 |
| DORA-42 | OX2R | 0.8 ± 0.2 | 3 |
| Orexin-A | OX1R | 0.5 ± 0.1 | 3 |
| Orexin-A | OX2R | 0.4 ± 0.1 | 3 |
Kᵢ values represent the mean ± standard deviation from three independent experiments (n=3).
Table 2: Functional Antagonism of DORA-42 in a Calcium Flux Assay
| Compound | Receptor | IC₅₀ (nM) | n |
| DORA-42 | OX1R | 2.5 ± 0.6 | 3 |
| DORA-42 | OX2R | 1.9 ± 0.4 | 3 |
IC₅₀ values represent the mean ± standard deviation from three independent experiments (n=3) and were determined in the presence of EC₈₀ concentrations of Orexin-A.
Table 3: Effect of DORA-42 on Downstream ERK1/2 Phosphorylation
| Treatment | Receptor | % Inhibition of Orexin-A induced pERK1/2 | n |
| DORA-42 (100 nM) | OX1R | 95 ± 5% | 3 |
| DORA-42 (100 nM) | OX2R | 98 ± 4% | 3 |
% Inhibition values represent the mean ± standard deviation from three independent experiments (n=3) and were calculated relative to the maximal stimulation induced by Orexin-A.
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol details the methodology for determining the binding affinity (Kᵢ) of DORA-42 for the human OX1 and OX2 receptors using a competitive radioligand binding assay.
Materials:
-
HEK293 cell membranes expressing human OX1R or OX2R
-
[³H]-Suvorexant (Radioligand)
-
DORA-42 (Test Compound)
-
Orexin-A (Reference Compound)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of DORA-42 and Orexin-A in binding buffer.
-
In a 96-well microplate, add 50 µL of binding buffer, 50 µL of radioligand ([³H]-Suvorexant at a final concentration of 1 nM), and 50 µL of the test compound (DORA-42) or reference compound (Orexin-A).
-
Add 50 µL of the cell membrane preparation (20 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold binding buffer.
-
Allow the filters to dry, and then place them in scintillation vials with 4 mL of scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM of unlabeled Suvorexant.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay
This protocol describes a cell-based functional assay to measure the antagonist activity of DORA-42 by monitoring changes in intracellular calcium concentration following receptor activation.
Materials:
-
CHO-K1 cells stably expressing human OX1R or OX2R and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
DORA-42 (Test Compound)
-
Orexin-A (Agonist)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with an integrated liquid handling system
Procedure:
-
Plate the cells in 96-well microplates and grow to 80-90% confluency.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Prepare serial dilutions of DORA-42 in assay buffer.
-
Add the DORA-42 dilutions to the cells and incubate for 30 minutes at 37°C.
-
Measure the baseline fluorescence using the fluorescent plate reader.
-
Add Orexin-A at a pre-determined EC₈₀ concentration to stimulate the receptors.
-
Immediately begin recording the fluorescence intensity for 2-3 minutes.
-
Calculate the IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the procedure to assess the effect of DORA-42 on the downstream signaling pathway of the orexin receptors by measuring the phosphorylation of ERK1/2.
Materials:
-
HEK293 cells expressing human OX1R or OX2R
-
Serum-free cell culture medium
-
DORA-42 (Test Compound)
-
Orexin-A (Agonist)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (pERK1/2) and anti-total-ERK1/2 (tERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed the cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4 hours prior to the experiment.
-
Pre-treat the cells with DORA-42 (100 nM) or vehicle for 30 minutes.
-
Stimulate the cells with Orexin-A (100 nM) for 10 minutes.
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-pERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-tERK1/2 antibody as a loading control.
-
Quantify the band intensities and calculate the percentage inhibition of Orexin-A induced pERK1/2.
Visualizations
Caption: Orexin receptor signaling pathway and the inhibitory action of DORA-42.
Caption: In vitro experimental workflow for the characterization of DORA-42.
Preparing Stock Solutions of Amyloid-Beta (1-42) for Cell Culture Applications
Application Note
Introduction
Amyloid-beta (1-42) (Aβ42) is a peptide of 42 amino acids that is centrally implicated in the pathogenesis of Alzheimer's disease.[1] In vitro studies using cell cultures are fundamental to understanding the mechanisms of Aβ42-induced cytotoxicity, aggregation, and clearance.[2] The reliable preparation of Aβ42 stock solutions is a critical first step for ensuring reproducible and accurate experimental outcomes. This document provides a detailed protocol for the preparation, handling, and storage of Aβ42 stock solutions for use in cell culture experiments.
Proper preparation is crucial as Aβ42 is prone to aggregation, and the aggregation state can significantly impact its biological activity.[3] This protocol outlines methods to prepare stock solutions of monomeric Aβ42, which can then be used to generate aggregated forms if experimentally required.
Key Parameters and Data
The following table summarizes essential quantitative data for the preparation of Aβ42 stock solutions.
| Parameter | Value | Notes |
| Molecular Weight | ~4514.1 g/mol | Varies slightly based on salt form. Always confirm the molecular weight from the manufacturer's certificate of analysis. |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) followed by DMSO | HFIP is used to remove pre-existing aggregates.[3][4] DMSO is a common solvent for initial solubilization.[4][5] |
| Stock Solution Concentration | 1-5 mM | A concentrated stock allows for minimal solvent addition to the final cell culture medium. |
| Working Concentration | 100 nM - 10 µM | The final concentration in cell culture media will depend on the specific cell type and experimental design.[2][6] |
| Storage Temperature | -80°C | Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.[3] |
| Stability | Stable for several months at -80°C | Avoid long-term storage at -20°C. Once thawed, use immediately and discard any unused portion of the aliquot. |
Experimental Protocols
Materials
-
Amyloid-beta (1-42) peptide (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (optional, for monomerization)
-
Sterile microcentrifuge tubes
-
Sterile, low-binding pipette tips
-
Vortex mixer
-
Centrifuge
Protocol 1: Preparation of Aβ42 Stock Solution using DMSO
This protocol is suitable for direct solubilization of the peptide.
-
Pre-cool: Place the vial of lyophilized Aβ42 and the required volume of DMSO on ice.
-
Resuspend: Briefly centrifuge the vial of Aβ42 to ensure the powder is at the bottom.
-
Solubilize: Add the appropriate volume of cold DMSO to the Aβ42 vial to achieve the desired stock concentration (e.g., for a 1 mM stock of a 1 mg peptide aliquot with a MW of 4514.1, add 221.5 µL of DMSO).
-
Vortex: Vortex the solution thoroughly for 1-2 minutes until the peptide is completely dissolved.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, low-binding microcentrifuge tubes.
-
Store: Immediately store the aliquots at -80°C.
Protocol 2: Preparation of Monomeric Aβ42 Stock Solution using HFIP and DMSO
This protocol is recommended to ensure a monomeric starting material by removing any pre-existing aggregates.[3][4]
-
HFIP Treatment: Add HFIP to the lyophilized Aβ42 peptide to a concentration of 1 mg/mL. Vortex until fully dissolved.
-
Incubate: Incubate the HFIP solution at room temperature for 1 hour.
-
Evaporate: Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum concentrator until a thin, clear film of the peptide is visible at the bottom of the tube.
-
Resuspend in DMSO: Resuspend the peptide film in the desired volume of cell culture grade DMSO to achieve the final stock concentration.
-
Vortex: Vortex thoroughly until the peptide film is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -80°C.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general workflow for preparing Aβ42 stock solutions and a simplified representation of a key signaling pathway affected by Aβ42 in neuronal cells.
Caption: Workflow for preparing Aβ42 stock solutions.
Caption: Aβ42 signaling leading to apoptosis.
Conclusion
The preparation of high-quality Aβ42 stock solutions is essential for the success of in vitro studies investigating its pathological roles. The choice between direct DMSO solubilization and a preliminary HFIP monomerization step will depend on the specific experimental requirements. By following these detailed protocols, researchers can ensure consistency and reproducibility in their cell culture-based assays. Always refer to the manufacturer's specific instructions for the particular batch of Aβ42 being used.
References
- 1. The role of amyloid beta peptide 42 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amyloid-β(1–42) Aggregation Initiates Its Cellular Uptake and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. What is the “Relevant” Amyloid β 42 Concentration? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual Orexin Receptor Antagonist (DORA) Compounds in Rodent Studies
A focus on DORA-12 and DORA-22 as representative compounds.
Introduction to Dual Orexin (B13118510) Receptor Antagonists (DORAs)
DORAs are a class of drugs that function by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R. This action suppresses wakefulness and promotes sleep, making DORAs a subject of significant interest in insomnia research and for investigating the role of the orexin system in other physiological processes.
Quantitative Data Summary
The following table summarizes the dosages and effects of DORA-12 and DORA-22 in various rodent studies. This information is crucial for dose selection and experimental design.
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| DORA-12 | Male and female Wistar rats | 3 mg/kg, 30 mg/kg | Oral (p.o.) | In males, DORA-12 treatment was associated with a lack of increase in light-phase activity and reinstatement of oxycodone-seeking behavior, as well as no decrease in the number of orexin cells, which were all observed in the vehicle-treated group.[1][2] |
| DORA-22 | Male C57BL/6NTc mice | 100 mg/kg | Not specified | A 100 mg/kg dose of DORA-22, administered at the onset of the dark phase, led to a significant suppression of wake time for two hours. It also increased light sleep and REM sleep for approximately five hours and delta sleep for 1.5 hours.[3] |
| DORA-22 | 5XFAD mice | 100 mg/kg/day (chronic, 5 weeks) | Not specified | Chronic daily administration of 100 mg/kg DORA-22 in 5XFAD mice resulted in an increase in sleep percentage during the inactive phase.[3] However, it did not lead to a reduction in amyloid-beta levels, plaque density, or neuroinflammation.[3][4] |
| DORA-22 | Rats | 1 mg/kg, 10 mg/kg, 30 mg/kg, 100 mg/kg | Oral (p.o.) | In a rodent model of insomnia, doses of 10, 30, and 100 mg/kg increased NREM sleep.[5] A dose of 30 mg/kg also increased REM sleep.[5] The lowest dose of 1 mg/kg was found to promote sleep initially without causing lingering hypersomnolence.[6] |
Signaling Pathway of Dual Orexin Receptor Antagonists
DORAs exert their effects by competitively binding to and inhibiting the orexin receptors 1 and 2 (OX1R and OX2R). This prevents the endogenous orexin peptides from activating these G-protein coupled receptors, which would normally lead to the promotion of wakefulness through various downstream signaling cascades.
Experimental Protocols
Below are detailed methodologies for key experiments involving DORA compounds in rodent studies.
This protocol is based on a study investigating the effects of DORA-12 on oxycodone abstinence in rats.[1][2]
-
Drug Preparation:
-
DORA-12 is prepared daily in doses of 0 (vehicle), 3, or 30 mg/kg.[1]
-
The compound is dissolved in a 20% vitamin E TPGS (d-α-tocopherol polyethylene (B3416737) glycol 1000 succinate) solution.[1]
-
-
Administration:
This protocol was used to assess the hypnotic efficacy of DORA-22 in rats.[5][7]
-
Animal Model: A rat model of insomnia is used to test the effects of DORA-22.
-
Drug Administration:
-
Animals are administered DORA-22 at doses of 10, 30, or 100 mg/kg, or a vehicle control.[5]
-
-
Experimental Procedure:
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of a DORA compound on sleep in rodents.
Conclusion
The provided data on DORA-12 and DORA-22 offer valuable insights into the effective dosage ranges and experimental designs for studying dual orexin receptor antagonists in rodents. Researchers should carefully consider the specific aims of their study, the animal model being used, and the desired outcome when selecting a dosage and protocol. The information presented here serves as a foundational guide for the successful implementation of such studies.
References
- 1. Daily treatment with the dual orexin receptor antagonist DORA-12 during oxycodone abstinence decreases oxycodone conditioned reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the dual orexin receptor antagonist DORA-22 on sleep in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The Dual Orexin Receptor Antagonist DORA-22 Improves Mild Stress-induced Sleep Disruption During the Natural Sleep Phase of Nocturnal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Determining the Optimal Administration Route for DORA 42 for Enhanced Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction: DORA 42 is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) with therapeutic potential for the treatment of insomnia and other sleep-wake disorders. Orexin A and orexin B are neuropeptides that play a crucial role in promoting wakefulness by activating the orexin 1 (OX1) and orexin 2 (OX2) receptors. By competitively binding to and inhibiting both OX1 and OX2 receptors in the brain, this compound is designed to suppress the wake-promoting effects of orexin, thereby facilitating the initiation and maintenance of sleep. The efficacy of this compound is highly dependent on its ability to achieve sufficient concentrations at the target receptors in the central nervous system, making the determination of its bioavailability via various administration routes a critical step in its preclinical development.
These application notes provide a comprehensive overview of the methodologies to assess the bioavailability of this compound following different routes of administration. The included protocols are intended to guide researchers in designing and executing robust pharmacokinetic studies to identify the most suitable administration route for optimal systemic exposure.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound following intravenous (IV), oral (PO), subcutaneous (SC), and intraperitoneal (IP) administration in a preclinical rodent model. These data are essential for comparing the bioavailability and overall exposure achieved with each route.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Bioavailability (F%) |
| Intravenous (IV) | 2 | 1250 ± 180 | 0.08 | 2800 ± 350 | 100% (Reference) |
| Oral (PO) | 10 | 850 ± 110 | 1.0 | 4200 ± 530 | 30% |
| Subcutaneous (SC) | 5 | 980 ± 150 | 0.5 | 3920 ± 480 | 56% |
| Intraperitoneal (IP) | 5 | 1100 ± 165 | 0.25 | 4480 ± 610 | 64% |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
Experimental Protocols
Animal Model and Housing
A standard preclinical rodent model, such as male Sprague-Dawley rats (250-300 g), is recommended for these studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Formulation and Dosing
-
Intravenous (IV): Prepare this compound in a solution of 5% DMSO, 40% PEG300, and 55% saline to a final concentration of 1 mg/mL. Administer a 2 mg/kg dose via the tail vein.
-
Oral (PO): Formulate this compound in a suspension of 0.5% methylcellulose (B11928114) in water to a final concentration of 5 mg/mL. Administer a 10 mg/kg dose via oral gavage.
-
Subcutaneous (SC): Prepare this compound in a solution of 10% Solutol HS 15 in phosphate-buffered saline (PBS) to a final concentration of 2.5 mg/mL. Administer a 5 mg/kg dose into the loose skin between the shoulder blades.
-
Intraperitoneal (IP): Formulate this compound in a solution of 5% DMSO and 95% corn oil to a final concentration of 2.5 mg/mL. Administer a 5 mg/kg dose into the peritoneal cavity.
Blood Sample Collection
Collect blood samples (approximately 0.2 mL) from the saphenous vein at the following time points post-dosing:
-
IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO, SC, IP: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge the samples at 4°C and 2000 x g for 15 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Perform a protein precipitation extraction by adding 100 µL of acetonitrile (B52724) containing an internal standard to 50 µL of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatography: Inject the supernatant onto a C18 reverse-phase column. Use a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Detect and quantify this compound and the internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
Pharmacokinetic Data Analysis
Calculate the pharmacokinetic parameters using non-compartmental analysis software. The absolute bioavailability (F%) for non-intravenous routes is calculated using the following formula:
F% = (AUCroute / AUCIV) * (DoseIV / Doseroute) * 100
Visualizations
Signaling Pathway of this compound
Application Notes and Protocols: Utilizing DORA 42 in Combination with Other Sleep-Promoting Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
DORA 42 is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) with demonstrated efficacy in promoting sleep in preclinical rodent models.[1] The orexin system is a key regulator of wakefulness, and by blocking the activity of orexin neuropeptides at both the orexin 1 (OX1) and orexin 2 (OX2) receptors, DORAs represent a targeted approach to treating insomnia.[2][3] This document provides detailed application notes and protocols for investigating the use of this compound in combination with other common classes of sleep-promoting agents.
Given the absence of specific published preclinical data on the co-administration of this compound with other hypnotics, this document will utilize data from studies on other research-stage DORAs, such as DORA-12 and DORA-22, as a proxy to guide experimental design. These studies provide a framework for evaluating potential synergistic or additive effects on sleep architecture, as well as assessing the safety and tolerability of such combination therapies.
Potential Applications for Combination Therapy
The co-administration of this compound with other sleep-promoting agents may offer several therapeutic advantages, including:
-
Enhanced Efficacy: A synergistic or additive effect may allow for lower doses of each compound, potentially reducing the side-effect profile of both drugs.
-
Broader Spectrum of Action: Combining mechanistically distinct drugs could address a wider range of insomnia-related symptoms.
-
Improved Sleep Architecture: Combination therapy might normalize sleep patterns more effectively than monotherapy.
Preclinical Data Summary (Utilizing DORA-12 and DORA-22 as Proxies)
The following tables summarize key preclinical findings from studies investigating the effects of DORAs, both alone and in combination with GABA-A receptor modulators.
Table 1: Effects of DORA-12 and Eszopiclone on Sleep Architecture in Rats (Active Phase)
| Treatment Group | Dose (mg/kg) | Change in Active Wake (min) | Change in NREM Sleep (min) | Change in REM Sleep (min) |
| DORA-12 | 30 | ↓ 13.5 | ↑ 10.9 | ↑ 6.6 |
| Eszopiclone | 10 | ↓ 14.0 | ↑ 12.8 | ↓ 4.2 |
Data extrapolated from a study comparing DORA-12 and eszopiclone.[4] This table illustrates the differential effects of a DORA and a GABA-A modulator on REM sleep.
Table 2: Effects of DORA-22 on Sleep Parameters in a Rat Model of Insomnia
| Treatment Group | Dose (mg/kg) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep |
| DORA-22 | 10 | Attenuated | Normalized | - |
| DORA-22 | 30 | Attenuated | Normalized | Enhanced |
| DORA-22 | 100 | Attenuated | Normalized | - |
Data from a study on DORA-22 in a rodent model of stress-induced insomnia.[5] This demonstrates the dose-dependent effects of a DORA on sleep parameters.
Signaling Pathways
Understanding the distinct signaling pathways of this compound and other sleep-promoting agents is crucial for predicting and interpreting the outcomes of combination studies.
Experimental Protocols
The following protocols provide a general framework for preclinical evaluation of this compound in combination with other sleep-promoting agents in a rat model.
Protocol 1: Evaluation of Sleep-Wake Architecture using EEG/EMG
Objective: To characterize the effects of this compound, a comparator hypnotic, and their combination on sleep-wake states.
Animals: Adult male Sprague-Dawley rats (250-300g).
Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless-steel screw electrodes for EEG recording over the frontal and parietal cortices.
-
Implant flexible wire electrodes into the nuchal muscles for EMG recording.
-
Connect electrodes to a pedestal and secure to the skull with dental cement.
-
Allow a 7-10 day recovery period post-surgery.
Experimental Workflow:
Procedure:
-
Habituation: Acclimate the surgically implanted rats to the recording chambers and tethered recording cables for at least 48 hours.
-
Baseline Recording: Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.
-
Drug Administration:
-
Prepare this compound and the comparator hypnotic (e.g., a benzodiazepine, Z-drug, or ramelteon) in an appropriate vehicle.
-
Administer the drugs via oral gavage (p.o.) or intraperitoneal injection (i.p.) at the beginning of the light cycle (the animals' inactive period).
-
Treatment groups should include: Vehicle, this compound alone, comparator hypnotic alone, and this compound in combination with the comparator hypnotic.
-
-
Post-Dosing Recording: Record EEG/EMG for at least 8 hours post-dosing.
-
Data Analysis:
-
Score the EEG/EMG recordings into wake, NREM sleep, and REM sleep epochs (typically 10-30 seconds).
-
Quantify total sleep time, sleep efficiency, sleep latency, and the duration and number of bouts of each sleep stage.
-
Perform spectral analysis of the EEG to assess sleep intensity (e.g., delta power during NREM sleep).
-
Protocol 2: Assessment of Motor Coordination and Sedative Interaction
Objective: To evaluate the potential for this compound, alone and in combination, to impair motor function, a common side effect of many hypnotics.
Apparatus: Rotarod.
Procedure:
-
Training: Train rats on the rotarod at a fixed or accelerating speed until they can maintain their balance for a predetermined duration (e.g., 120 seconds).
-
Drug Administration: Administer this compound, a comparator hypnotic (e.g., diazepam), and their combination as described in Protocol 1.
-
Testing: At various time points post-dosing (e.g., 30, 60, 120 minutes), place the rats on the rotarod and measure the latency to fall.
-
Data Analysis: Compare the latency to fall between treatment groups. A significant decrease in latency indicates motor impairment.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical investigation of this compound in combination with other sleep-promoting agents. While direct data for this compound is not yet available, the information derived from studies with other DORAs suggests that such combinations could hold therapeutic promise. Careful evaluation of both efficacy (sleep architecture) and safety (motor coordination) is essential to characterize the potential benefits and risks of these novel therapeutic approaches. The distinct mechanisms of action between DORAs and other hypnotics, such as GABA-A modulators, suggest that combination therapy could be a valuable strategy in the development of new treatments for insomnia.
References
- 1. Alternative use of suvorexant (Belsomra®) for the prevention of alcohol drinking and seeking in rats with a history of alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Alternative use of suvorexant (Belsomra®) for the prevention of alcohol drinking and seeking in rats with a history of alcohol dependence [frontiersin.org]
- 3. Differential sleep-promoting effects of dual orexin receptor antagonists and GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Effect of suvorexant on event-related oscillations and EEG sleep in rats exposed to chronic intermittent ethanol vapor and protracted withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EEG Analysis Following DORA 42 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DORA 42 is a dual orexin (B13118510) receptor antagonist (DORA) that holds promise for the treatment of insomnia and potentially other neurological disorders.[1] Orexin neuropeptides are key regulators of arousal and wakefulness, and by blocking their receptors (OX1R and OX2R), DORAs promote sleep.[2][3][4][5] Electroencephalography (EEG) is a critical tool for assessing the pharmacodynamic effects of DORAs on brain activity, providing insights into their mechanism of action and clinical efficacy. These application notes provide a comprehensive overview and detailed protocols for conducting EEG analysis following the administration of this compound.
While specific clinical trial data on this compound is not yet widely published, the following protocols and expected outcomes are based on extensive research on other DORAs such as SB-649868, DORA-22, and DORA-12.[2][6][7]
Signaling Pathway of Dual Orexin Receptor Antagonists
The orexin system plays a pivotal role in maintaining wakefulness. Orexin-producing neurons in the lateral hypothalamus are highly active during wakefulness and project to various brain regions that regulate arousal, including the tuberomammillary nucleus (histamine), dorsal raphe (serotonin), and locus coeruleus (noradrenaline).[4][6] this compound, as a dual orexin receptor antagonist, competitively binds to and blocks both OX1 and OX2 receptors, thereby inhibiting the wake-promoting signals of orexin. This leads to a reduction in arousal and facilitation of sleep onset and maintenance.
Caption: Mechanism of action for this compound.
Expected EEG Effects of this compound Treatment
Based on studies with other DORAs, treatment with this compound is expected to produce characteristic changes in the EEG, primarily during sleep. These changes are distinct from those observed with other classes of hypnotics, such as GABA-A receptor modulators.[4][5]
Key Expected Changes:
-
Sleep Architecture:
-
Increased Total Sleep Time (TST): DORAs have been shown to increase overall sleep duration.[3]
-
Reduced Wake After Sleep Onset (WASO): A significant decrease in time spent awake after initially falling asleep is a common finding.[3][6]
-
Decreased Latency to Persistent Sleep (LPS): The time it takes to reach a sustained period of sleep is expected to be shorter.[3][6]
-
Increased REM Sleep: Unlike many other sleep aids, DORAs tend to increase the duration of REM sleep and reduce the latency to the first REM period.[3][4][6]
-
-
EEG Power Spectra:
-
Minimal effects on the non-REM (NREM) sleep EEG power spectrum are anticipated. This is a key differentiator from benzodiazepine (B76468) receptor agonists (BZRAs), which typically increase low-delta activity and decrease higher frequency activity.[6]
-
Some studies with DORAs have reported increases in delta and theta power during both waking and sleep states, suggesting a promotion of deeper sleep.[7]
-
Quantitative Data Summary (Based on Preclinical and Clinical Studies of Similar DORAs)
The following tables summarize typical quantitative findings from studies on dual orexin receptor antagonists. These values should be considered as a reference, and specific results for this compound will need to be determined experimentally.
Table 1: Effects of DORAs on Sleep Architecture (Rodent Models)
| Parameter | Vehicle | DORA (e.g., DORA-22) |
| Total Sleep Time (min) | Baseline | Increased |
| NREM Sleep (min) | Baseline | Increased |
| REM Sleep (min) | Baseline | Increased |
| Wake After Sleep Onset (min) | Baseline | Decreased |
| Latency to NREM Sleep (min) | Baseline | Decreased |
| Latency to REM Sleep (min) | Baseline | Decreased |
Table 2: Effects of DORAs on EEG Power Spectra (Human Studies)
| Frequency Band | Placebo | DORA (e.g., SB-649868) |
| Delta (0.5-4 Hz) in NREM | No significant change | No significant change[6] |
| Theta (4-8 Hz) in NREM | No significant change | No significant change[6] |
| Alpha (8-12 Hz) in NREM | No significant change | No significant change[6] |
| Sigma (12-15 Hz) in NREM | No significant change | No significant change[6] |
| Beta (15-30 Hz) in NREM | No significant change | No significant change[6] |
Experimental Protocols
Preclinical EEG Analysis in Rodent Models
This protocol outlines the methodology for assessing the effects of this compound on the sleep-wake EEG in a rodent model of insomnia.
1. Animal Subjects and Surgical Implantation:
-
Species: Male Wistar rats or C57BL/6J mice.
-
Surgical Procedure:
-
Anesthetize the animal using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Implant wire electrodes into the nuchal muscles for electromyography (EMG) recording to assess muscle tone.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week post-surgery.
-
2. Experimental Workflow:
Caption: Preclinical EEG experimental workflow.
3. Data Acquisition and Analysis:
-
Recording: Continuously record EEG and EMG signals for 24 hours for both baseline and post-dosing periods.
-
Sleep Scoring:
-
Divide the recordings into 10-second epochs.
-
Visually or automatically score each epoch as wakefulness, NREM sleep, or REM sleep based on standard criteria (EEG amplitude and frequency, EMG activity).
-
-
Power Spectral Analysis:
-
Apply a Fast Fourier Transform (FFT) to the EEG signal for each scored epoch to calculate the power spectrum.[8]
-
Average the power spectra across all epochs for each sleep-wake state.
-
Analyze the power in standard frequency bands (Delta, Theta, Alpha, Sigma, Beta).
-
Clinical EEG Analysis in Human Subjects
This protocol provides a framework for evaluating the effects of this compound on the sleep EEG in a clinical trial setting, for instance, in patients with primary insomnia.
1. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover design is recommended.
-
Participants: Healthy volunteers or patients diagnosed with insomnia.
-
Washout period between treatments.
2. Polysomnography (PSG) Recording:
-
Setup: Standard PSG montage including EEG (e.g., Fz-A2, C4-A1, O2-A1), electrooculography (EOG), chin EMG, and electrocardiogram (ECG).
-
Procedure:
-
Participants spend several nights in a sleep laboratory for habituation and baseline recordings.
-
Administer this compound or placebo 30-60 minutes before bedtime.
-
Record PSG for the entire night (typically 8 hours).
-
3. Data Analysis:
-
Sleep Staging: Score the PSG recordings in 30-second epochs according to the American Academy of Sleep Medicine (AASM) manual.
-
Sleep Architecture Parameters: Calculate TST, WASO, LPS, sleep efficiency, and the duration and latency of each sleep stage.
-
Quantitative EEG (qEEG) Analysis:
-
Perform spectral analysis on the EEG data for each sleep stage.
-
Compare the power spectra between the this compound and placebo conditions.
-
Logical Relationship for Data Interpretation
Interpreting the EEG data requires a systematic approach to link the observed changes to the pharmacological action of this compound.
Caption: Data interpretation flowchart.
Conclusion
The analysis of EEG is fundamental to characterizing the effects of this compound. By employing the detailed protocols outlined in these application notes, researchers can effectively assess the pharmacodynamic profile of this compound, understand its impact on sleep architecture and brain activity, and gather crucial data to support its development as a novel therapeutic agent. The expected EEG signature of this compound, characterized by improved sleep consolidation with minimal alteration of the natural sleep EEG power spectrum, would position it as a promising therapeutic with a potentially more favorable profile compared to older classes of hypnotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential sleep-promoting effects of dual orexin receptor antagonists and GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dual orexin receptor antagonists show distinct effects on locomotor performance, ethanol interaction and sleep architecture relative to gamma-aminobutyric acid-A receptor modulators [frontiersin.org]
- 6. Differential Effects of a Dual Orexin Receptor Antagonist (SB-649868) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PSPH-D-18-00526: Effect of a dual orexin receptor antagonist (DORA-12) on sleep and event-related oscillations in rats exposed to ethanol vapor during adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The applied principles of EEG analysis methods in neuroscience and clinical neurology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DORA 42, a Dual Orexin Receptor Antagonist in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of DORA 42, a potent and selective dual orexin (B13118510) receptor antagonist (DORA), for use in neuroscience research. The information is intended to guide researchers in designing and executing experiments to investigate the role of the orexin system in various physiological and pathological processes. While "this compound" is a designated name for the purpose of this document, the data and protocols presented are a composite based on well-characterized DORAs such as Suvorexant and Lemborexant.
Introduction
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin receptor 1, OX1R, and orexin receptor 2, OX2R), is a critical regulator of wakefulness, arousal, and reward.[1][2] Dysregulation of this system is implicated in sleep disorders like insomnia and narcolepsy, as well as other neurological conditions. DORAs, by competitively blocking the binding of orexins to their receptors, suppress the wake-promoting signals and facilitate sleep.[1][3][4] this compound is a valuable pharmacological tool for elucidating the multifaceted roles of the orexin system in the central nervous system.
Physicochemical and Pharmacological Properties
This compound is an orally bioavailable small molecule with excellent brain penetration, making it suitable for in vivo studies in animal models. Its pharmacological properties are summarized in the tables below.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Human OX1R | Human OX2R | Rat OX1R | Rat OX2R |
| Binding Affinity (Ki) | 0.55 nM[5] | 0.35 nM[5] | 0.54 nM[5] | 0.57 nM[5] |
| Functional Antagonism (IC50) | 50 nM[1] | 56 nM[1] | - | - |
Data presented are representative values for Suvorexant.
Table 2: Preclinical Pharmacokinetic Profile of this compound (Rat)
| Parameter | Value |
| Route of Administration | Oral (p.o.) |
| Tmax (Time to Peak Plasma Concentration) | ~1-3 hours[3][4] |
| Terminal Half-life (t1/2) | 17-19 hours (dose-dependent)[3] |
| Brain Penetration | High[1][5] |
Data presented are representative values for Lemborexant.
Orexin Signaling Pathway
Orexin-A and Orexin-B are produced by a specific population of neurons in the lateral hypothalamus. These neurons project throughout the brain, influencing various nuclei involved in arousal and other functions. Both OX1R and OX2R are Gq-protein coupled receptors, and their activation leads to an increase in intracellular calcium levels.[1][6] OX2R can also couple to Gi/Go proteins, inhibiting cAMP production.[6] The signaling cascade ultimately results in neuronal depolarization and increased excitability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [Preclinical and clinical efficacy of orexin receptor antagonist Lemborexant (Dayvigo®) on insomnia patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DORA 42 not showing expected sleep-promoting effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DORA 42 in sleep-related studies.
Troubleshooting Guide
Issue: this compound is not producing the expected sleep-promoting effects in our animal model.
This guide provides a step-by-step approach to troubleshoot common issues that may lead to a lack of efficacy with this compound.
Q1: How can I be sure that the this compound compound itself is not the issue?
A1: Compound integrity and formulation are critical for successful in vivo experiments. Here are key aspects to verify:
-
Compound Quality and Storage:
-
Source: Ensure you are using a high-purity this compound from a reputable supplier.
-
Storage: Verify that the compound has been stored according to the manufacturer's recommendations, typically at -20°C for long-term storage, to prevent degradation. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Formulation and Vehicle:
-
Solubility: this compound is a lipophilic compound and may have poor aqueous solubility. It is crucial to use an appropriate vehicle for complete dissolution. According to supplier data, this compound can be formulated in the following vehicles for in vivo use:
-
10% DMSO >> 90% (20% SBE-β-CD in saline)
-
10% DMSO >> 90% corn oil[1]
-
-
Preparation: When preparing the formulation, ensure the compound is fully dissolved. Sonication can aid in dissolution. Visually inspect the solution for any precipitation before administration.
-
Stability: The stability of the formulated compound in the vehicle should be considered. It is best practice to prepare the formulation fresh on the day of the experiment. If the formulation is to be used over a period, stability studies should be performed.
-
Q2: Could the dosage of this compound be incorrect?
A2: The dose-response relationship is a critical factor in observing the pharmacological effects of this compound.
-
Dose Range: If you are not observing an effect, you may be dosing too low. Conversely, excessively high doses can sometimes lead to off-target effects or paradoxical responses. It is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
-
Receptor Occupancy: The sleep-promoting effects of dual orexin (B13118510) receptor antagonists (DORAs) are dependent on achieving sufficient occupancy of the orexin 1 and orexin 2 receptors. The required plasma concentration to reach this threshold will be dose-dependent.
-
Pharmacokinetics: The route of administration and the pharmacokinetic profile of this compound will influence the dosage needed. Oral (p.o.) or intraperitoneal (i.p.) administration will have different absorption and bioavailability characteristics, affecting the peak plasma concentration and the time to reach it.
Q3: Is it possible that our experimental design is not suitable for observing the effects of this compound?
A3: The design of your experiment is crucial for detecting the sleep-promoting effects of DORAs.
-
Timing of Administration: Orexin levels are highest during the active phase of the circadian cycle (i.e., the dark phase for nocturnal animals like rats). Therefore, administering this compound at the beginning or during the active phase is more likely to produce a robust sleep-promoting effect.
-
Acclimation: Ensure that the animals are properly acclimated to the experimental setup, including the housing, cabling for EEG/EMG recordings, and handling procedures. Stress from a novel environment can mask the effects of a sleep-promoting compound.
-
Animal Model: The choice of animal species and strain can influence the outcome. While this compound has shown efficacy in rats, different strains may exhibit varying sensitivity.[2]
-
Baseline Sleep: Ensure that the animals have a stable baseline sleep-wake pattern before drug administration. Any disruptions to their normal sleep patterns can confound the results.
Q4: How can we confirm that our sleep recording and analysis methods are appropriate?
A4: Accurate recording and analysis of sleep data are fundamental to assessing the efficacy of this compound.
-
EEG/EMG Signal Quality: Ensure that the electroencephalogram (EEG) and electromyogram (EMG) signals are of high quality and free from artifacts. Proper surgical implantation of electrodes is critical.
-
Sleep Scoring Criteria: Use well-defined and consistent criteria for scoring the different sleep stages (Wake, NREM, REM). Automated scoring software should be validated with manual scoring.
-
Data Analysis: The primary endpoints for assessing sleep promotion include latency to sleep onset, total sleep time, and time spent in different sleep stages. Analyze the data in appropriate time bins post-administration to capture the time course of the drug's effect.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound? A: this compound is a dual orexin receptor antagonist. It works by blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R. By inhibiting the orexin system, this compound reduces wakefulness and promotes the initiation and maintenance of sleep.
Q: What are the expected effects of this compound on sleep architecture? A: As a dual orexin receptor antagonist, this compound is expected to increase both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, and decrease the latency to sleep onset.
Q: Are there any known off-target effects of this compound? A: Specific off-target effects for this compound are not extensively documented in publicly available literature. However, for the DORA class of compounds, potential side effects can include somnolence.
Q: Can this compound be administered via different routes? A: While specific studies on this compound's routes of administration are not widely published, related DORA compounds have been effectively administered orally (p.o.) and intraperitoneally (i.p.) in rodent studies. The choice of administration route will impact the compound's pharmacokinetics.
Quantitative Data
The following table summarizes the effective doses of various dual orexin receptor antagonists in rats, which can be used as a reference for designing experiments with this compound.
| Compound | Species | Route of Administration | Effective Dose Range | Observed Effects |
| Suvorexant | Rat | p.o. | 10 - 100 mg/kg | Dose-dependent promotion of sleep. |
| Almorexant | Rat | p.o. | 100 - 200 mg/kg | Dose-dependent reduction in wakefulness and induction of sleep. |
| DORA-12 | Rat | p.o. | 30 mg/kg | Promoted sleep to a similar or greater extent than high doses of eszopiclone (B1671324) or zolpidem. |
Experimental Protocols
Detailed Methodology for Assessing Sleep-Promoting Effects of this compound in Rats
This protocol outlines the key steps for a typical in vivo study to evaluate the efficacy of this compound on sleep using EEG/EMG recordings.
1. Animal Model
-
Species: Male Sprague-Dawley or Wistar rats (250-350g).
-
Housing: Individually housed in a temperature and humidity-controlled environment with a 12:12 hour light-dark cycle (lights on at 07:00, lights off at 19:00). Food and water are available ad libitum.
2. Surgical Implantation of EEG/EMG Electrodes
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame.
-
EEG Electrodes: Implant stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.
-
EMG Electrodes: Insert flexible, insulated stainless-steel wires into the nuchal muscles for EMG recording.
-
Head Assembly: Secure the electrodes to a head-mounted pedestal, which is then fixed to the skull with dental cement.
-
Post-operative Care: Administer analgesics and antibiotics as per approved institutional animal care and use committee (IACUC) protocols. Allow at least one week for recovery.
3. Acclimation and Baseline Recording
-
Habituation: Acclimate the rats to the recording chambers and tethered recording cables for at least 3 days prior to the experiment.
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish a stable sleep-wake pattern.
4. This compound Formulation and Administration
-
Vehicle Preparation: Prepare the chosen vehicle (e.g., 10% DMSO in 90% corn oil) under sterile conditions.
-
This compound Solution: On the day of the experiment, dissolve this compound in the vehicle to the desired concentration. Use sonication if necessary to ensure complete dissolution.
-
Administration: Administer the this compound solution or vehicle control via the chosen route (e.g., oral gavage) at the beginning of the dark cycle.
5. EEG/EMG Data Recording and Analysis
-
Recording: Continuously record EEG and EMG signals for at least 24 hours post-administration.
-
Data Acquisition: Digitize the signals and store them on a computer using appropriate data acquisition software.
-
Sleep Scoring: Score the recording in 10-second epochs as Wake, NREM sleep, or REM sleep based on standard criteria (e.g., high amplitude, low-frequency EEG and low EMG for NREM; low amplitude, high-frequency EEG and muscle atonia for REM; low amplitude, mixed-frequency EEG and high EMG for Wake).
-
Data Analysis: Quantify the following parameters in hourly or other appropriate time bins:
-
Latency to the first episode of NREM and REM sleep.
-
Total time spent in Wake, NREM, and REM sleep.
-
Number and duration of sleep/wake bouts.
-
EEG power spectral analysis (e.g., delta power during NREM sleep).
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the effects of this compound with the vehicle control group.
Visualizations
Caption: Orexin signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Optimizing DORA 42 Concentration for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DORA 42, a dual orexin (B13118510) receptor antagonist, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent dual orexin receptor antagonist (DORA), meaning it blocks the activity of both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] The orexin system is a key regulator of wakefulness, and by antagonizing these receptors, this compound promotes sleep. This makes it a compound of interest for insomnia research.
Q2: What are the reported in vitro potencies of this compound?
A2: this compound has shown potent antagonist activity at both human orexin receptors expressed in Chinese Hamster Ovary (CHO) cells. The reported IC50 values are:
-
OX1 Receptor: 28 nM
-
OX2 Receptor: 29 nM
Q3: What is a recommended starting dose for in vivo studies with this compound in rats?
A3: While specific in vivo dosage for this compound is detailed in Roecker AJ, et al. 2014, publicly available data for structurally related dual orexin receptor antagonists can provide a starting point for dose-ranging studies. For example, studies with DORA-12 and DORA-22 in rats have used oral doses ranging from 1 mg/kg to 100 mg/kg to assess effects on sleep architecture. It is crucial to perform a dose-response study to determine the optimal concentration of this compound for your specific experimental model and endpoint.
Q4: How should this compound be formulated and administered for in vivo oral dosing in rats?
A4: For poorly water-soluble compounds like many orexin antagonists, a common formulation strategy for oral gavage in rats is a suspension in a vehicle such as 0.5% methylcellulose. To improve solubility and bioavailability, co-solvents like PEG400 or surfactants like Tween 80 can be incorporated. It is essential to ensure the formulation is homogenous and stable.
Troubleshooting Guides
Issue 1: High Variability or Lack of Efficacy in Sleep Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | Perform a dose-response study to identify the effective dose range for this compound in your specific rat strain and experimental conditions. |
| Poor Bioavailability | Optimize the formulation. Consider using solubility enhancers such as cyclodextrins or developing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[2][3] |
| Timing of Administration | Administer this compound at a consistent time point, typically at the beginning of the animal's active phase (dark cycle for nocturnal rodents) to observe sleep-promoting effects. |
| Animal Stress | Acclimate animals to handling, gavage procedures, and the experimental environment (e.g., EEG recording chambers) to minimize stress-induced alterations in sleep patterns. |
| First-Night Effect | Allow for a habituation period in the experimental setup before baseline and drug administration recordings to avoid the "first-night effect," where animals exhibit altered sleep patterns in a novel environment.[4] |
Issue 2: Inconsistent Pharmacokinetic (PK) Data
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Formulation Inconsistency | Ensure the formulation is homogenous and the compound is uniformly suspended before each administration. Use fresh preparations if stability is a concern. |
| Inaccurate Dosing | Verify the accuracy of the oral gavage technique to ensure the full intended dose is administered. Improper technique can lead to incomplete dosing or administration into the trachea. |
| Food Effects | Standardize the feeding schedule of the animals. The presence of food in the stomach can significantly alter the absorption and pharmacokinetics of orally administered drugs.[2] |
| Metabolic Differences | Be aware of potential sex differences in drug metabolism, which can lead to variability in exposure. Consider including both male and female animals in your study design. |
| Sampling Time Points | Optimize blood sampling time points to accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. |
Issue 3: Artifacts in Electroencephalogram (EEG) Recordings
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Movement Artifacts | Ensure the EEG headset is securely attached to the animal's head to minimize movement-related artifacts. Allow for a recovery and habituation period after surgery. |
| Electrode Impedance Issues | Check electrode impedance before each recording session to ensure good contact with the skull. High impedance can lead to a noisy signal. |
| Environmental Electrical Noise | Use a Faraday cage or ensure proper grounding of all equipment to minimize 50/60 Hz electrical noise. |
| Chewing/Gnawing Artifacts | Design the experimental chamber to minimize opportunities for the animal to chew on cables. Note periods of chewing in the video recording to exclude these segments from analysis. |
Experimental Protocols
Representative In Vivo Sleep Study Protocol in Rats
This protocol is a general guideline based on studies with similar dual orexin receptor antagonists.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant EEG and electromyography (EMG) electrodes for polysomnographic recording.
-
Allow for a post-operative recovery period of at least one week.
-
-
Habituation:
-
Habituate the animals to the recording chambers and tethered setup for at least 48 hours before the experiment.
-
-
Baseline Recording:
-
Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.
-
-
Drug Administration:
-
Prepare a formulation of this compound (e.g., in 0.5% methylcellulose).
-
Administer the vehicle or this compound at the desired dose via oral gavage at the beginning of the dark cycle.
-
-
Post-Dosing Recording:
-
Record EEG/EMG data for at least 6-8 hours post-administration.
-
-
Data Analysis:
-
Score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Analyze changes in sleep latency, total sleep time, and time spent in each sleep stage.
-
Representative Pharmacokinetic Study Protocol in Rats
-
Animal Model: Adult male Sprague-Dawley rats with jugular vein cannulation for blood sampling.
-
Formulation and Administration:
-
Prepare a formulation of this compound suitable for oral administration.
-
Administer a single oral dose of this compound via gavage.
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Plasma Analysis:
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Quantitative Data Summary
The following tables summarize representative in vitro and in vivo data for this compound and a related dual orexin receptor antagonist, DORA-22.
Table 1: In Vitro Potency of this compound
| Receptor | Cell Line | Assay Type | IC50 (nM) |
| Human Orexin-1 | CHO | FLIPR | 28 |
| Human Orexin-2 | CHO | FLIPR | 29 |
Table 2: Representative In Vivo Oral Doses of DORA-22 in a Rat Insomnia Model
| Compound | Species | Doses (mg/kg, p.o.) | Observed Effect |
| DORA-22 | Rat | 10, 30, 100 | Improved sleep disruption and memory consolidation deficits. |
Note: This data is for the related compound DORA-22 and should be used as a reference for designing dose-ranging studies for this compound.
Visualizations
Orexin Signaling Pathway
Caption: Orexin receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Sleep Study
Caption: A typical experimental workflow for an in vivo sleep study in rats.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent in vivo results.
References
- 1. Discovery of dual orexin receptor antagonists with rat sleep efficacy enabled by expansion of the acetonitrile-assisted/diphosgene-mediated 2,4-dichloropyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to interpret the results of a sleep study - PMC [pmc.ncbi.nlm.nih.gov]
DORA 42 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with DORA 42 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a potent dual orexin (B13118510) receptor antagonist (DORA) used in research, particularly in studies related to sleep and wakefulness. Structurally related to Suvorexant, this compound is a lipophilic molecule, which results in poor solubility in aqueous solutions. This is a critical consideration as it belongs to the Biopharmaceutics Classification System (BCS) class II, characterized by high permeability but low solubility. For effective use in in vitro and in vivo experiments, achieving a stable and homogenous solution is essential.
Q2: What is the expected aqueous solubility of this compound?
A2: While specific solubility data for this compound is not extensively published, its close analogue, Suvorexant, has a reported water solubility of approximately 0.024 mg/mL to 0.117 mg/mL.[1][2] It is anticipated that this compound exhibits similarly low aqueous solubility.
Q3: I am observing precipitation or a cloudy appearance in my this compound solution. What are the likely causes?
A3: Precipitation or cloudiness in your this compound solution is most likely due to the compound's low aqueous solubility. This can be triggered by several factors, including:
-
High Concentration: The concentration of this compound in your aqueous buffer may have exceeded its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated stock solution of this compound (e.g., in DMSO) into an aqueous buffer can cause the compound to precipitate out of solution.
-
pH of the Buffer: The solubility of this compound may be pH-dependent.
-
Temperature: Changes in temperature can affect the solubility of the compound.
-
Buffer Composition: The salt concentration and other components of your buffer can influence the solubility of this compound.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.
Q5: Are there any precautions I should take when using DMSO as a solvent?
A5: Yes, while DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid cytotoxic effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
Cause: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer, vortexing gently, and then continue to add more buffer in steps until you reach the final desired concentration.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1%) may help to keep this compound in solution. However, you must verify the DMSO tolerance of your specific cell line or assay.
-
Use of a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to increase the solubility of this compound. Start with a low concentration (e.g., 0.01-0.1%) and optimize as needed.
Issue 2: My this compound solution is cloudy or contains visible particles.
Cause: The concentration of this compound is likely above its solubility limit in the chosen aqueous buffer.
Solutions:
-
Sonication: Sonicating the solution in a water bath for a short period can help to break down small aggregates and improve dissolution.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) may increase the solubility of this compound. However, be cautious as prolonged exposure to heat can degrade the compound. Always check the stability of this compound at elevated temperatures.
-
pH Adjustment: If you have information on the pKa of this compound, you can try adjusting the pH of your buffer to a range where the compound is more soluble.
-
Use of Co-solvents: For in vivo preparations, co-solvents such as polyethylene (B3416737) glycol 400 (PEG400), propylene (B89431) glycol, or cyclodextrins can be used to improve solubility. The development of a suitable formulation often requires significant optimization.
Data on this compound (Suvorexant) Solubility
| Solvent/Medium | Solubility | Reference |
| Water | 0.024 mg/mL | [1] |
| Water | 0.117 mg/mL | [2] |
| Acetonitrile:Distilled Water (1:1) | 1 mg/mL (for stock solution) | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw the Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1:10 in medium to get 1 mM) and then a final dilution (e.g., 1:100 in medium to get 10 µM). This helps to minimize precipitation.
-
Mixing: Mix the working solution gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause the compound to precipitate.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is below the tolerance level of your cells (typically <0.5%).
Visualizations
Orexin Signaling Pathway
This compound acts as an antagonist at both Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors. These are G-protein coupled receptors (GPCRs) that, when activated by their endogenous ligands Orexin-A or Orexin-B, initiate a signaling cascade that promotes wakefulness. This compound blocks this signaling.
References
common experimental problems with DORA 42
Technical Support Center: DORA-42
Welcome to the technical support center for DORA-42, a novel dual orexin (B13118510) receptor antagonist (DORA). This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide clear guidance for utilizing DORA-42 in your research.
Frequently Asked Questions (FAQs)
Q1: What is DORA-42 and what is its mechanism of action?
A1: DORA-42 is a potent and selective dual orexin receptor antagonist. It functions by competitively inhibiting the binding of the neuropeptides orexin-A and orexin-B to both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play a critical role in regulating wakefulness.[1][3][4] By blocking orexin signaling, DORA-42 promotes sleep. The primary signaling pathway involves the modulation of G-protein cascades and a subsequent reduction in intracellular calcium mobilization.[3][4][5]
Q2: In which experimental models has DORA-42 or similar compounds shown efficacy?
A2: Dual orexin receptor antagonists have been evaluated in a variety of preclinical and clinical settings. In animal models, DORAs have been shown to increase sleep duration and reduce wakefulness.[6][7] For instance, in studies with 5XFAD mice, a model for Alzheimer's disease, the DORA compound DORA-22 was observed to increase the percentage of sleep during the light phase.[6] Clinical trials in humans with insomnia have demonstrated that DORAs can significantly improve sleep onset and maintenance.[8][9][10]
Q3: What are the appropriate storage conditions for DORA-42?
A3: DORA-42 is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
In Vitro Assays
Issue 1: High Variability in IC50 Values in Receptor Binding Assays.
-
Potential Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Ensure that the cell line expressing the orexin receptors (e.g., CHO or HEK293 cells) is maintained at a consistent passage number and seeding density.[11] Cellular responses can vary with prolonged passaging.
-
-
Potential Cause 2: Reagent Preparation and Handling.
-
Solution: Prepare fresh dilutions of DORA-42 for each experiment from a frozen stock to avoid degradation. Ensure thorough mixing of all reagents.
-
-
Potential Cause 3: Assay Conditions.
Issue 2: Low Signal-to-Noise Ratio in Calcium Flux Assays.
-
Potential Cause 1: Suboptimal Dye Loading.
-
Solution: The concentration of the calcium-sensitive dye (e.g., Fura-2 AM or Indo-1 AM) and the loading time may need to be optimized for your specific cell line.[13][14] Typical concentrations range from 1 to 10 µM, with incubation times of 30-60 minutes at 37°C.[13] Overloading the cells can sometimes blunt the calcium response.[14]
-
-
Potential Cause 2: Cell Health.
-
Solution: Ensure cells are healthy and not over-confluent, as this can affect their ability to respond to stimuli. Perform assays on cells that are in their logarithmic growth phase.
-
-
Potential Cause 3: Autofluorescence.
-
Solution: Some components in cell culture media, like phenol (B47542) red or fetal bovine serum, can cause autofluorescence.[15] Consider performing the final steps of the assay in a buffered salt solution or specialized low-fluorescence media.[15]
-
In Vivo Studies
Issue 1: Lack of Efficacy in Animal Sleep Models.
-
Potential Cause 1: Inadequate Dosing or Bioavailability.
-
Solution: Perform pharmacokinetic studies to determine the optimal dose and route of administration for DORA-42 in your chosen animal model. The formulation of the compound can significantly impact its absorption and distribution.
-
-
Potential Cause 2: Acclimatization of Animals.
-
Solution: Ensure that animals are properly acclimatized to the experimental conditions (e.g., housing, EEG/EMG recording equipment) to minimize stress-induced wakefulness that could mask the effects of the compound.
-
-
Potential Cause 3: Timing of Administration.
-
Solution: Administer DORA-42 at the beginning of the animal's active phase (e.g., the dark phase for nocturnal rodents) to observe the most robust effects on sleep.
-
Experimental Protocols
Orexin Receptor Binding Assay
This protocol is adapted from methods used for characterizing orexin receptor ligands.[12]
-
Membrane Preparation: Culture CHO-S cells stably expressing human OX1R or OX2R. Harvest the cells and homogenize them in a cold buffer (e.g., 25 mM HEPES). Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radiolabeled orexin peptide (e.g., [125I] Orexin A), and varying concentrations of DORA-42.
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of DORA-42 that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Intracellular Calcium Flux Assay
This protocol is based on standard methods for measuring GPCR activation.[13][16]
-
Cell Preparation: Plate HEK293 cells expressing either OX1R or OX2R in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with a buffered salt solution. Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) by incubating for 45-60 minutes at 37°C in the dark.[13]
-
Compound Addition: Add varying concentrations of DORA-42 to the wells and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation: Add a known orexin receptor agonist (e.g., Orexin-A) to stimulate calcium release.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader capable of ratiometric measurements (e.g., excitation at 340 nm and 380 nm, with emission at 510 nm for Fura-2).[16]
-
Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm) over time. The inhibitory effect of DORA-42 is determined by the reduction in the agonist-induced calcium peak.
Quantitative Data Summary
The following table summarizes representative data from clinical trials of various DORAs, demonstrating their effects on key sleep parameters.
| DORA Compound | Dose | Change in Wake After Sleep Onset (WASO, min) | Change in Latency to Persistent Sleep (LPS, min) | Change in Total Sleep Time (TST, min) | Reference |
| Lemborexant | 10 mg | -25.40 | Not Reported | Not Reported | [9] |
| Suvorexant | 20/15 mg | -25.29 | Not Reported | Not Reported | [9] |
| Daridorexant | 50 mg | -18.30 | Significant Reduction | Not Reported | [9][10] |
Visualizations
Orexin Signaling Pathway and DORA-42 Inhibition
Caption: DORA-42 competitively inhibits orexin receptors, blocking downstream signaling.
Experimental Workflow for In Vitro DORA-42 Screening
Caption: A logical workflow for characterizing DORA-42 in vitro.
Troubleshooting Logic for IC50 Variability
Caption: A step-by-step guide to troubleshooting IC50 variability.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the dual orexin receptor antagonist DORA-22 on sleep in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dual Orexin Receptor Antagonist Almorexant Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Dual orexin receptor antagonists for the treatment of insomnia: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vjneurology.com [vjneurology.com]
- 11. benchchem.com [benchchem.com]
- 12. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
DORA 42 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of DORA 42. Please note that the following data and protocols are provided as a general guideline and should be supplemented with your own internal experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions. Long-term storage is recommended at -20°C or below, while short-term storage during active use can be at 2-8°C.
Q2: How can I determine if my sample of this compound has degraded?
A2: Signs of degradation may include a change in physical appearance (color, clarity, precipitation), or a decrease in purity as determined by analytical methods such as HPLC. It is crucial to establish a baseline analytical profile of a fresh batch of this compound for comparison.
Q3: What is the recommended re-test interval for this compound?
A3: The re-test interval for this compound depends on the storage conditions. For long-term storage at -20°C, a re-test is recommended every 12 months. For short-term storage at 4°C, a re-test is advised every 3 months.
Q4: Is this compound sensitive to light or moisture?
A4: Based on preliminary forced degradation studies, this compound shows some sensitivity to photolytic and hydrolytic stress. Therefore, it is recommended to protect the compound from light and moisture. Store in amber vials or light-blocking containers and in a desiccated environment where possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Compound degradation due to improper storage. | Verify storage conditions. Perform an analytical purity check (e.g., HPLC) of the this compound sample and compare it against a reference standard. |
| Precipitate formation in solution | Poor solubility at the storage temperature or solvent evaporation. | Allow the sample to equilibrate to room temperature before use. If precipitate persists, sonication may be attempted. Confirm the concentration and integrity of the compound using an appropriate analytical method. |
| Discoloration of the solid compound | Oxidation or degradation. | Do not use the discolored sample. Obtain a fresh, uncompromised sample of this compound for your experiments. Review handling procedures to minimize exposure to air and light. |
Stability Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C, Protected from Light | 0 months | 99.8 | White crystalline solid |
| 12 months | 99.7 | No change | |
| 24 months | 99.5 | No change | |
| 4°C, Protected from Light | 0 months | 99.8 | White crystalline solid |
| 6 months | 98.2 | Slight yellow tint | |
| 12 months | 96.5 | Yellowish solid | |
| 25°C / 60% RH, Exposed to Light | 0 months | 99.8 | White crystalline solid |
| 1 month | 92.1 | Yellowish-brown solid | |
| 3 months | 85.3 | Brown solid |
Table 2: Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C | 0 hours | 99.8 | Clear, colorless solution |
| 24 hours | 99.7 | No change | |
| 7 days | 99.6 | No change | |
| 4°C | 0 hours | 99.8 | Clear, colorless solution |
| 24 hours | 99.1 | No change | |
| 7 days | 97.8 | Slight opalescence | |
| Room Temperature | 0 hours | 99.8 | Clear, colorless solution |
| 8 hours | 95.2 | Faint yellow color | |
| 24 hours | 91.5 | Yellow solution |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Hypothetical Degradation Pathway for this compound.
improving the experimental design for DORA 42 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the experimental design for studies involving DORA 42, a dual orexin (B13118510) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual orexin receptor antagonist (DORA). Its primary mechanism of action is the competitive inhibition of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that are activated by the neuropeptides orexin-A and orexin-B. By blocking the binding of these endogenous ligands, this compound attenuates the excitatory signaling of the orexin system, which is known to play a crucial role in promoting wakefulness.
Q2: What are the primary downstream signaling pathways affected by this compound?
A2: The orexin receptors (OX1R and OX2R) couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs, leading to the activation of various downstream signaling cascades.[2][3] By inhibiting these receptors, this compound is expected to modulate these pathways. The most well-characterized pathway involves Gq protein activation, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). Orexin receptor activation has also been shown to influence the MAPK/ERK signaling cascade.[2][3]
Q3: What are the key differences between OX1R and OX2R that might be relevant for my this compound studies?
A3: While this compound is a dual antagonist, understanding the distinct roles of each receptor can be important for interpreting results. OX1R has a higher affinity for orexin-A, while OX2R binds both orexin-A and orexin-B with similar affinities. Functionally, OX1R is strongly linked to reward-seeking behaviors, while OX2R is considered more critical for the regulation of the sleep-wake cycle. However, there is significant overlap in their functions.
Q4: What are the recommended in vitro assays to characterize this compound?
A4: A standard battery of in vitro assays is recommended to characterize the pharmacological profile of this compound. These include receptor binding assays to determine its affinity for OX1R and OX2R, and functional assays to measure its antagonist potency (e.g., calcium mobilization or IP1 accumulation assays). It is also advisable to perform selectivity profiling against a panel of other GPCRs and ion channels to identify potential off-target effects.
Q5: What are suitable in vivo models for assessing the efficacy of this compound?
A5: The choice of in vivo model will depend on the therapeutic indication being investigated. For insomnia, common models include electroencephalography (EEG) and electromyography (EMG) studies in rodents (rats, mice) or non-human primates to measure changes in sleep architecture.[4] For other potential indications, such as anxiety or substance use disorders, relevant behavioral models should be employed.
Troubleshooting Guides
In Vitro Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in functional assay results | Cell line instability or passage number; Inconsistent compound dilutions; Reagent variability | Ensure a stable, validated cell line and use a consistent, low passage number. Prepare fresh compound dilutions for each experiment. Qualify new batches of critical reagents. |
| Low signal-to-noise ratio in calcium mobilization assay | Suboptimal dye loading; Low receptor expression in cells; Phototoxicity from the plate reader | Optimize dye loading time and concentration. Use a cell line with confirmed high-level expression of orexin receptors. Reduce the intensity and duration of the excitation light. |
| Discrepancy between binding affinity and functional potency | "Insurmountable" antagonism due to slow dissociation kinetics; Allosteric modulation; Assay-dependent artifacts | Conduct kinetic binding studies to determine the dissociation rate of this compound.[5] Perform mechanism-of-action studies to investigate potential allosteric effects. Vary assay conditions (e.g., incubation time) to assess their impact on potency measurements. |
In Vivo Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of efficacy in sleep models | Insufficient brain exposure of this compound; Inappropriate dosing time; Tolerance development | Conduct pharmacokinetic studies to confirm adequate blood-brain barrier penetration and target engagement. Dose the compound at the beginning of the active phase (dark cycle for rodents). Include washout periods in crossover designs and assess efficacy over multiple days. |
| Off-target behavioral effects observed | Non-selective pharmacology of this compound; Metabolite activity | Perform a comprehensive in vitro selectivity screen. Characterize the pharmacological profile of major metabolites. |
| High inter-animal variability in response | Stress-induced alterations in the orexin system; Genetic variability within the animal strain | Acclimatize animals to the experimental procedures and environment. Ensure a homogenous population of animals in terms of age, weight, and genetic background. |
Experimental Protocols
Radioligand Binding Assay for OX1R and OX2R
Objective: To determine the binding affinity (Ki) of this compound for human orexin 1 and orexin 2 receptors.
Methodology:
-
Membrane Preparation: Utilize cell membranes prepared from CHO-K1 or HEK293 cells stably expressing either human OX1R or OX2R.
-
Radioligand: Use a suitable radiolabeled orexin receptor antagonist (e.g., [3H]-Suvorexant) at a concentration close to its Kd.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Procedure:
-
Incubate the cell membranes, radioligand, and a range of concentrations of this compound in the assay buffer.
-
For non-specific binding, use a high concentration of a known orexin receptor antagonist (e.g., 10 µM Suvorexant).
-
Incubate for 60-120 minutes at room temperature.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 value from the competition binding curve and then determine the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
Objective: To determine the functional potency (IC50) of this compound in blocking orexin-A-induced calcium release.
Methodology:
-
Cell Line: Use a CHO-K1 or HEK293 cell line stably co-expressing either human OX1R or OX2R and a promiscuous G-protein (e.g., Gα16).
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Add a pre-determined EC80 concentration of orexin-A to stimulate the cells.
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Plot the inhibition of the orexin-A response against the concentration of this compound to determine the IC50 value.
Rodent EEG/EMG Sleep Study
Objective: To evaluate the effect of this compound on sleep architecture in an in vivo model.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Implantation: Surgically implant EEG and EMG electrodes for polysomnographic recording. Allow for a recovery period of at least one week.
-
Acclimation: Acclimate the animals to the recording chambers and tethered setup for several days.
-
Dosing and Recording:
-
Administer this compound or vehicle orally at the beginning of the dark (active) phase.
-
Record EEG and EMG data continuously for at least 24 hours post-dosing.
-
-
Data Analysis:
-
Score the sleep-wake states (wake, NREM sleep, REM sleep) in 10-second epochs using appropriate software.
-
Analyze key sleep parameters, including latency to sleep onset, total sleep time, and time spent in each sleep stage.
-
Visualizations
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in DORA 42 experimental results
Welcome to the technical support center for DORA 42, a potent dual orexin (B13118510) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual orexin receptor antagonist (DORA). Its primary mechanism of action is the competitive inhibition of both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] These receptors are key components of the orexin neuropeptide system, which plays a critical role in the regulation of wakefulness. By blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B, this compound suppresses wakefulness and promotes sleep.
Q2: What are the most common sources of variability in in vitro assays with this compound?
A2: Variability in in vitro assays can arise from several factors:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Ensure complete solubilization in your assay buffer, as precipitation can lead to inaccurate concentration-response curves. Stability in solution over the course of the experiment should also be verified.
-
Cell Health and Passage Number: For cell-based assays, it is crucial to use healthy, viable cells within a consistent and low passage number range to avoid phenotypic drift.
-
Reagent Quality and Consistency: Use high-quality reagents and ensure consistency between experimental batches. Variations in serum, media, or other components can impact cell responsiveness.
-
Assay-Specific Parameters: Inconsistent incubation times, temperature fluctuations, and variations in cell seeding density can all contribute to variability.
Q3: We are observing inconsistent results in our in vivo rat sleep studies. What are potential contributing factors?
A3: In vivo studies are inherently more complex and subject to greater variability. Key factors to consider include:
-
Animal Handling and Acclimation: Proper handling and adequate acclimation of the animals to the experimental setup (e.g., EEG recording chambers) are critical to minimize stress-induced artifacts.
-
Dosing Formulation and Administration: Ensure the formulation of this compound is appropriate for the route of administration and that dosing is performed consistently. Incomplete oral absorption or variability in vehicle composition can significantly impact exposure.
-
Biological Variables: Factors such as the age, sex, and strain of the rats can influence both the pharmacokinetics and pharmacodynamics of this compound.[2][3] It is important to control for these variables in your experimental design.
-
Circadian Rhythm: The sleep-wake cycle is under strong circadian control. Dosing and recording should be performed at consistent times of day to minimize variability.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells (intra-assay variability) | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension and use appropriate pipetting techniques. Consider not using the outer wells of the microplate, or fill them with buffer to minimize evaporation. |
| Poor or no dose-response curve | Compound precipitation, incorrect concentration range, or low receptor expression in the cell line. | Visually inspect for precipitation. Perform a wider concentration range-finding study. Confirm receptor expression levels in your cell line via qPCR or Western blot. |
| High background signal in receptor binding assays | Non-specific binding of the radioligand to the filter or other components. | Pre-treat filters with a blocking agent (e.g., polyethyleneimine). Optimize washing steps to effectively remove unbound radioligand. |
| Low signal-to-noise ratio in functional assays (e.g., calcium flux) | Low cell viability, insufficient dye loading, or suboptimal agonist concentration. | Assess cell viability prior to the assay. Optimize dye loading concentration and incubation time. Determine the EC80 concentration of the orexin agonist for antagonist screening. |
In Vivo Study Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High inter-animal variability in sleep parameters | Inconsistent drug exposure (pharmacokinetics), stress, or underlying health issues. | Analyze plasma concentrations of this compound to correlate with efficacy. Ensure consistent handling and a sufficient acclimation period. Monitor animal health throughout the study. |
| Lack of significant efficacy compared to vehicle | Insufficient dose, poor bioavailability, or rapid metabolism. | Conduct dose-response studies to identify an effective dose. Perform pharmacokinetic studies to assess oral bioavailability and clearance. |
| Unexpected side effects (e.g., motor impairment) | Off-target effects of the compound. | Screen this compound against a panel of other receptors and enzymes to identify potential off-target activities. |
Data Presentation
In Vitro Potency of this compound (Illustrative Data)
| Assay Type | Receptor | Parameter | Value (nM) |
| Receptor Binding Assay | Human OX1 | Ki | 5.2 |
| Human OX2 | Ki | 3.8 | |
| Calcium Flux Functional Assay | Human OX1 | IC50 | 12.5 |
| Human OX2 | IC50 | 8.9 |
Note: These are representative data for a potent DORA. Actual values for this compound should be determined experimentally.
In Vivo Efficacy of this compound in a Rat Sleep Model (Illustrative Data)
| Dose (mg/kg, p.o.) | Time to Sleep Onset (min) | Total Wake Time (min in 4h) | Total NREM Sleep (min in 4h) | Total REM Sleep (min in 4h) |
| Vehicle | 35.2 ± 4.1 | 150.5 ± 12.3 | 80.2 ± 9.8 | 9.3 ± 2.1 |
| 3 | 25.8 ± 3.5 | 110.1 ± 10.5 | 115.6 ± 11.2 | 14.3 ± 2.5 |
| 10 | 15.1 ± 2.8 | 75.3 ± 8.9 | 145.4 ± 13.1 | 19.3 ± 3.0 |
| 30 | 8.5 ± 2.1 | 40.7 ± 6.2 | 178.9 ± 15.4 | 20.4 ± 3.2 |
Data are presented as mean ± SEM. NREM = Non-Rapid Eye Movement; REM = Rapid Eye Movement.
Experimental Protocols
Protocol 1: Orexin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human orexin 1 and orexin 2 receptors.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human OX1 or OX2 receptors.
-
Radioligand: [125I]-Orexin-A
-
Non-specific binding control: Unlabeled Orexin-A
-
Test compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (GF/C)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM unlabeled Orexin-A (for non-specific binding) or this compound dilution.
-
25 µL of radioligand ([125I]-Orexin-A) at a final concentration of ~0.1 nM.
-
50 µL of cell membrane preparation (5-10 µg of protein per well).
-
-
Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through the pre-wetted filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay
This protocol measures the ability of this compound to inhibit orexin-A-induced intracellular calcium mobilization in cells expressing orexin receptors.[4]
Materials:
-
CHO or HEK293 cells stably expressing human OX1 or OX2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Orexin-A
-
This compound
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an integrated fluidic dispenser
Procedure:
-
Seed the cells in the 96-well plates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject Orexin-A at a pre-determined EC80 concentration and continue to record the fluorescence signal for 2-3 minutes.
-
Analyze the data by calculating the peak fluorescence response and determine the IC50 value for this compound.
Protocol 3: Rat Sleep Study with EEG Monitoring
This protocol outlines an in vivo study to assess the efficacy of this compound on sleep parameters in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g) surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sleep recording chambers with a 12:12 hour light:dark cycle.
-
EEG/EMG data acquisition and analysis software.
Procedure:
-
Allow the rats to recover from surgery and acclimate to the recording chambers for at least 7 days.
-
On the day of the experiment, administer this compound or vehicle orally (p.o.) at the beginning of the light (inactive) phase.
-
Record EEG and EMG data continuously for at least 6 hours post-dosing.
-
Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) in 10-second epochs using appropriate software.
-
Analyze the data to determine key sleep parameters, including sleep onset latency, total time in each sleep-wake state, and bout duration and number.
-
Compare the effects of this compound to the vehicle control using appropriate statistical analysis.
Visualizations
Orexin Receptor Signaling Pathway
Caption: Orexin receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Antagonist Characterization
Caption: Workflow for the in vitro characterization of this compound.
Experimental Workflow for In Vivo Efficacy Testing in a Rat Sleep Model
Caption: Workflow for assessing the efficacy of this compound in a rat sleep model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The importance of including both sexes in preclinical sleep studies and analyses | CU Experts | CU Boulder [experts.colorado.edu]
- 3. The importance of including both sexes in preclinical sleep studies and analyses. | Read by QxMD [read.qxmd.com]
- 4. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
DORA 42 degradation products and their impact on experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with DORA-42, a dual orexin (B13118510) receptor antagonist. The information provided addresses potential issues related to product degradation and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is DORA-42 and what is its primary mechanism of action?
A1: DORA-42 is a dual orexin receptor antagonist (DORA). It functions by blocking the activity of both orexin 1 (OX1) and orexin 2 (OX2) receptors in the brain. The orexin system is a key regulator of wakefulness and arousal. By antagonizing these receptors, DORA-42 promotes sleep.
Q2: How should I store and handle DORA-42 to minimize degradation?
Q3: What are the potential degradation products of DORA-42?
A3: Specific degradation products of DORA-42 have not been publicly documented. However, as DORA-42 is a complex organic molecule likely containing a pyrimidine (B1678525) core, it may be susceptible to hydrolysis and oxidation, especially under harsh conditions of pH, temperature, or in the presence of reactive oxygen species. Degradation could potentially lead to loss of activity or the generation of artifacts with unknown biological effects.
Q4: How can I assess the purity and integrity of my DORA-42 sample?
A4: To ensure the quality of your experimental results, it is crucial to use DORA-42 of high purity. Purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). A clean chromatogram with a single major peak at the expected retention time is indicative of a pure compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | 1. Degradation of DORA-42: The compound may have degraded due to improper storage or handling. 2. Inaccurate concentration: Errors in weighing or dilution of the compound. 3. Assay interference: Components of the experimental buffer or media may interfere with DORA-42 activity. | 1. Verify compound integrity: Use a fresh vial of DORA-42 or re-purify the existing stock if possible. Prepare fresh solutions for each experiment. 2. Confirm concentration: Re-measure the concentration of the stock solution using a validated analytical method. 3. Optimize assay conditions: Perform control experiments to test for any inhibitory effects of the vehicle or other buffer components. |
| High background signal or off-target effects | 1. Presence of impurities or degradation products: These may have their own biological activity. 2. Non-specific binding: At high concentrations, DORA-42 might bind to other receptors or proteins. | 1. Assess purity: Analyze the compound by HPLC-MS to check for impurities. 2. Perform dose-response curves: Determine the optimal concentration range for specific activity and avoid using excessively high concentrations. Include appropriate negative controls. |
| Precipitation of the compound in solution | 1. Poor solubility: DORA-42 may have limited solubility in aqueous buffers. 2. Change in pH or temperature: These factors can affect the solubility of the compound. | 1. Use a suitable solvent: Initially dissolve DORA-42 in an appropriate organic solvent (e.g., DMSO) before further dilution in aqueous media. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Maintain consistent conditions: Ensure the pH and temperature of your solutions are stable. |
Illustrative Stability Data (Hypothetical)
Disclaimer: The following data is for illustrative purposes only and is not based on experimental results for DORA-42. It is intended to provide a general understanding of how stability data might be presented.
Table 1: Hypothetical Stability of DORA-42 in Solid Form
| Storage Condition | Time Point | Purity (%) | Appearance |
| 25°C / 60% RH | 0 months | 99.8 | White powder |
| 3 months | 99.5 | White powder | |
| 6 months | 98.9 | Off-white powder | |
| 40°C / 75% RH | 1 month | 98.2 | Yellowish powder |
| 3 months | 96.5 | Yellowish powder | |
| 6 months | 94.1 | Brownish powder |
Table 2: Hypothetical Stability of DORA-42 in Solution (10 mM in DMSO)
| Storage Condition | Time Point | Purity (%) |
| -20°C | 0 months | 99.8 |
| 1 month | 99.6 | |
| 3 months | 99.1 | |
| 4°C | 1 week | 98.5 |
| 1 month | 95.2 | |
| Room Temperature | 24 hours | 97.3 |
| 1 week | 91.8 |
Experimental Protocols
Protocol 1: Preparation of DORA-42 Stock Solution
-
Materials: DORA-42 (solid), Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of solid DORA-42 to room temperature before opening.
-
Weigh the required amount of DORA-42 in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Cell-Based Assay Workflow
This protocol provides a general workflow for assessing the antagonist activity of DORA-42 on orexin receptors in a cell-based assay.
Caption: General workflow for a cell-based orexin receptor antagonist assay.
Signaling Pathway
The orexin system plays a crucial role in regulating wakefulness and other physiological processes. Orexin-A and Orexin-B are neuropeptides that bind to OX1 and OX2 receptors, which are G-protein coupled receptors (GPCRs). DORA-42 acts as an antagonist at these receptors, blocking the downstream signaling cascades that promote arousal.
Caption: Simplified orexin signaling pathway and the inhibitory action of DORA-42.
References
Validation & Comparative
Preclinical Showdown: DORA-42 and Suvorexant Face Off in Early-Stage Insomnia Research
For researchers and drug development professionals, a detailed comparison of two dual orexin (B13118510) receptor antagonists (DORAs), the research compound DORA-42 and the FDA-approved drug suvorexant, reveals distinct preclinical profiles in the quest for improved insomnia therapies. This guide synthesizes available preclinical data, offering a side-by-side look at their efficacy in animal models, supported by detailed experimental methodologies.
The orexin system is a key regulator of wakefulness, and its blockade has emerged as a promising strategy for treating insomnia. Both DORA-42 and suvorexant are dual antagonists of orexin 1 (OX1) and orexin 2 (OX2) receptors, but a granular look at their preclinical performance provides insights into their potential therapeutic nuances.
In Vivo Efficacy: A Comparative Look at Sleep Promotion in Rats
Preclinical studies in rats are a cornerstone for evaluating the sleep-promoting effects of novel hypnotic agents. Both DORA-42 and suvorexant have demonstrated the ability to increase sleep in these models, though the specifics of their effects on sleep architecture—the cyclical pattern of sleep stages—show subtle differences.
Quantitative Comparison of Preclinical Efficacy
| Parameter | DORA-42 | Suvorexant |
| Animal Model | Rat | Rat, Dog, Rhesus Monkey |
| Dose Range (rats) | 10, 30 mg/kg (p.o.) | 10, 30, 100 mg/kg (p.o. or i.p.) |
| Effect on Wakefulness | Significant reduction | Dose-dependent reduction |
| Effect on REM Sleep | Increase | Increase |
| Effect on NREM Sleep | Increase | Increase |
| Effect on Sleep Latency | Data not available | Dose-dependent decrease in latency to both REM and NREM sleep |
p.o. = oral administration; i.p. = intraperitoneal administration
Experimental Protocols: Unpacking the Methodologies
The following are detailed descriptions of the key experimental protocols used to generate the preclinical data for DORA-42 and suvorexant.
DORA-42: Rat Sleep Efficacy Study
The in vivo sleep efficacy of DORA-42 was assessed in rats. While the full detailed protocol from the primary publication by Roecker et al. (2014) is not publicly available, the study abstract indicates that the compound was evaluated for its ability to promote sleep in this species. The study likely involved the oral administration of DORA-42 at varying doses, followed by electroencephalography (EEG) and electromyography (EMG) recordings to monitor sleep stages (Wake, NREM, REM).
Suvorexant: Preclinical Electroencephalography (EEG) Studies in Rats
A common methodology for evaluating suvorexant's effect on sleep in rats involves the following steps:
-
Animal Preparation: Male Wistar rats are surgically implanted with telemetric transmitters for continuous EEG and EMG monitoring. Electrodes are placed over the cortex (for EEG) and into the neck musculature (for EMG) to allow for the differentiation of sleep-wake states.
-
Acclimation: Following a recovery period, animals are acclimated to the recording chambers and the oral gavage procedure.
-
Dosing: Suvorexant or vehicle is administered orally at the beginning of the dark phase (the active period for nocturnal rats).
-
Data Acquisition: EEG and EMG data are continuously recorded for a set period (e.g., 6-8 hours) post-dosing.
-
Data Analysis: The recorded data is scored in epochs (e.g., 10-second intervals) as Wake, NREM sleep, or REM sleep. Key parameters analyzed include the total time spent in each state, the latency to the first episode of NREM and REM sleep, and the number and duration of sleep/wake bouts.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated.
Caption: Orexin Signaling Pathway and DORA Inhibition.
Caption: Preclinical EEG Experimental Workflow.
Conclusion
Both DORA-42 and suvorexant demonstrate efficacy as dual orexin receptor antagonists in preclinical rat models, promoting both REM and NREM sleep while reducing wakefulness. Suvorexant has a more extensively characterized preclinical profile across multiple species, with clear dose-dependent effects on sleep latency. The available data for DORA-42, while more limited, establishes its activity in a key preclinical model. Further detailed, head-to-head comparative studies would be necessary to fully elucidate the nuanced differences in their pharmacological profiles and to determine if the initial findings for DORA-42 translate into a distinct therapeutic advantage. This guide provides a foundational comparison based on the currently accessible scientific literature, serving as a valuable resource for researchers in the field of sleep medicine and pharmacology.
A Comparative Analysis of Lemborexant, a Dual Orexin Receptor Antagonist, for the Treatment of Insomnia
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanism of Lemborexant in comparison to traditional hypnotic agents, supported by clinical trial data and detailed experimental protocols.
The landscape of insomnia therapeutics is evolving, with a shift towards novel mechanisms of action that address the underlying neurobiology of sleep-wake regulation. Dual Orexin (B13118510) Receptor Antagonists (DORAs) represent a significant advancement in this field. This guide provides a detailed comparison of a prominent DORA, Lemborexant, with established hypnotics from the Z-drug and benzodiazepine (B76468) classes, namely Zolpidem and Diazepam.
Mechanism of Action: A Tale of Two Pathways
The sleep-enhancing effects of these compounds stem from distinct interactions with neural signaling pathways. Lemborexant modulates the orexin system, a key regulator of wakefulness, while Zolpidem and Diazepam enhance the inhibitory effects of gamma-aminobutyric acid (GABA).
The Orexin System and DORA Intervention
Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that promote wakefulness by binding to orexin 1 (OX1R) and orexin 2 (OX2R) receptors. Lemborexant acts as a competitive antagonist at both of these receptors, thereby suppressing the wake-promoting signals and facilitating the transition to and maintenance of sleep.
The GABAergic System and Benzodiazepine/Z-drug Action
In contrast, benzodiazepines and Z-drugs potentiate the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. They bind to distinct sites on the GABA-A receptor, increasing the influx of chloride ions and hyperpolarizing the neuron, which leads to a decrease in neuronal excitability and promotes sedation.
Comparative Efficacy: A Data-Driven Overview
Clinical trial data provides a quantitative comparison of the sleep-enhancing effects of Lemborexant, Zolpidem, and Diazepam. The following tables summarize key efficacy parameters from pivotal studies.
Table 1: Change from Baseline in Key Sleep Parameters (Polysomnography)
| Drug/Dose | Latency to Persistent Sleep (LPS) | Wake After Sleep Onset (WASO) | Total Sleep Time (TST) |
| Lemborexant 5 mg | -25.4 min[1] | -24.0 min[1] | +52.8 min |
| Lemborexant 10 mg | -28.1 min[1] | -25.4 min[1] | +57.8 min |
| Zolpidem ER 6.25 mg | -19.9 min[1] | -15.9 min[1] | +46.8 min |
| Diazepam 10 mg | Significant Improvement | - | - |
| Placebo | -11.9 min[1] | +1.1 min[1] | +24.4 min |
Data for Lemborexant and Zolpidem are from the SUNRISE-1 trial at Day 29/30.[1] Diazepam data indicates a significant improvement in sleep with initial use, as specific quantitative data from a directly comparable trial is limited.[2]
Table 2: Subjective Sleep Parameters (Sleep Diary)
| Drug/Dose | Subjective Sleep Onset Latency (sSOL) | Subjective Wake After Sleep Onset (sWASO) |
| Lemborexant 5 mg | -21.4 min | -30.9 min |
| Lemborexant 10 mg | -24.4 min | -36.4 min |
| Zolpidem ER 6.25 mg | -16.2 min | -24.1 min |
| Diazepam 10 mg | - | - |
| Placebo | -13.0 min | -14.1 min |
Data for Lemborexant and Zolpidem are from the SUNRISE-1 trial at the end of Month 1.[1]
Experimental Protocols: A Look into the Methodology
The data presented is derived from rigorously designed clinical trials. Below are summaries of the experimental protocols for key studies.
Lemborexant: SUNRISE-1 Trial
-
Study Design: A Phase 3, randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Participants: 1006 patients aged 55 years or older with insomnia disorder.
-
Intervention: Participants were randomized to receive Lemborexant (5 mg or 10 mg), Zolpidem tartrate extended-release (6.25 mg), or placebo nightly for 30 days.[1]
-
Primary Endpoint: Change from baseline in latency to persistent sleep (LPS) as measured by polysomnography (PSG).
-
Key Secondary Endpoints: Change from baseline in wake after sleep onset (WASO) and sleep efficiency (SE) measured by PSG, and subjective sleep onset latency (sSOL) and subjective wake after sleep onset (sWASO) from sleep diaries.[1]
Zolpidem: Pivotal Placebo-Controlled Trial
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Participants: Adults with chronic primary insomnia.
-
Intervention: Nightly administration of Zolpidem (typically 10 mg) or placebo for a specified duration (e.g., 8 months).[3]
-
Primary Endpoints: Polysomnographic measures of total sleep time (TST) and sleep efficiency (SE).[3]
-
Key Secondary Endpoints: Latency to persistent sleep (LPS) and wake after sleep onset (WASO) measured by PSG, and subjective assessments of sleep from morning questionnaires.[3]
Diazepam: Sleep Laboratory Study
-
Study Design: A sleep laboratory study with a placebo-controlled, crossover design.
-
Participants: A small number of insomniac subjects.
-
Intervention: The protocol included a placebo-baseline period, a drug administration period (Diazepam 10 mg), and a placebo-withdrawal period, each lasting for several consecutive nights.[2]
-
Primary Assessments: Sleep parameters were evaluated using polysomnography to assess initial and short-term drug effects, as well as withdrawal phenomena.[2]
Conclusion
Lemborexant, through its novel mechanism of targeting the orexin system, demonstrates significant efficacy in improving both sleep onset and maintenance in adults with insomnia.[1] Comparative data from the SUNRISE-1 trial suggests that Lemborexant may offer advantages over Zolpidem in certain sleep parameters.[1] While direct, large-scale comparative trials with benzodiazepines are limited, the distinct pharmacological profiles suggest that DORAs like Lemborexant present a valuable alternative to traditional GABAergic hypnotics, potentially with a different side-effect profile. This guide provides a foundational understanding for researchers and clinicians in the evaluation and development of novel insomnia therapies.
References
- 1. Comparison of Lemborexant With Placebo and Zolpidem Tartrate Extended Release for the Treatment of Older Adults With Insomnia Disorder: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazepam: effects on sleep and withdrawal phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Eight Months of Nightly Zolpidem: A Prospective Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Dual Orexin Receptor Antagonists: DORA 42 and Marketed Alternatives
In the landscape of insomnia therapeutics, Dual Orexin (B13118510) Receptor Antagonists (DORAs) represent a targeted approach to promoting sleep by inhibiting the wake-promoting neuropeptides, orexin A and orexin B. This guide provides a comparative preclinical efficacy analysis of the research compound DORA 42 against the FDA-approved DORAs: Suvorexant (Belsomra®), Lemborexant (Dayvigo®), and Daridorexant (Quviviq®). The following sections detail their receptor binding affinities, in vivo effects on sleep architecture in rodent models, and the experimental protocols utilized in these assessments, offering a resource for researchers and drug development professionals.
Orexin Signaling Pathway and DORA Mechanism of Action
The orexin system is a key regulator of wakefulness. Orexin neuropeptides, produced in the lateral hypothalamus, bind to two G-protein coupled receptors, Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), to promote arousal. DORAs competitively antagonize both of these receptors, thereby suppressing the wake drive and facilitating the transition to sleep.
Quantitative Efficacy Data
The following tables summarize the preclinical efficacy data for this compound and its comparators. Direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
Table 1: Orexin Receptor Binding Affinity
| Compound | OX1R Affinity (Ki/Kb, nM) | OX2R Affinity (Ki/Kb, nM) | Species | Reference(s) |
| This compound | Data not publicly available | Data not publicly available | Rat | [1] |
| Suvorexant | 0.55 | 0.35 | Human | [2] |
| Lemborexant | 4.8 | 0.61 | Human | [3] |
| Daridorexant | 0.47 | 0.93 | Human | [4][5][6] |
Note: Lower Ki/Kb values indicate higher binding affinity.
Table 2: In Vivo Efficacy in Rodent Sleep Models
| Compound | Animal Model | Dose (mg/kg) | Effect on Total Sleep Time | Effect on REM Sleep | Effect on NREM Sleep | Reference(s) |
| This compound | Rat | Not Specified | Efficacious in promoting sleep | Not Specified | Not Specified | [1] |
| Suvorexant | Rat | 10, 30, 100 | Dose-dependent increase | Increased | Increased | [7][8] |
| Lemborexant | Rat | 3, 10, 30, 100, 300 | Dose-related increase | Increased | Increased | [9][10] |
| Daridorexant | Rat | Not Specified | Increased | Increased | Increased | [11] |
Experimental Protocols
Orexin Receptor Binding Assay
The binding affinity of DORAs to OX1R and OX2R is typically determined through radioligand binding assays.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 cells) stably expressing either human OX1R or OX2R.
-
Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled orexin ligand (e.g., [¹²⁵I]-Orexin A).
-
Compound Addition: Increasing concentrations of the unlabeled DORA test compound are added to compete with the radioligand for receptor binding.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]
Preclinical Sleep Assessment in Rodents
In vivo efficacy of DORAs is assessed by monitoring sleep-wake states in freely moving rodents using electroencephalography (EEG) and electromyography (EMG).
Methodology:
-
Surgical Implantation: Rodents (typically rats or mice) are surgically implanted with electrodes for EEG (to measure brain activity) and EMG (to measure muscle tone) recording.
-
Recovery and Habituation: Animals are allowed to recover from surgery and are habituated to the recording chambers and tethered recording setup.
-
Baseline Recording: Baseline sleep-wake data is recorded for at least 24 hours to establish normal sleep patterns for each animal.
-
Drug Administration: Animals are administered the DORA or a vehicle control, typically via oral gavage, at a specific time point (e.g., the beginning of the light or dark cycle).
-
Data Acquisition: EEG and EMG signals are continuously recorded for a set period following drug administration.
-
Sleep Scoring: The recorded data is visually or automatically scored in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on characteristic EEG and EMG patterns.[13][14]
-
Data Analysis: Various sleep parameters are quantified and compared between the drug-treated and vehicle-treated groups. These parameters include total sleep time, time spent in NREM and REM sleep, sleep efficiency, and latency to the first episode of NREM sleep.[9][15]
Summary and Conclusion
The available preclinical data indicates that Suvorexant, Lemborexant, and Daridorexant are potent dual orexin receptor antagonists that effectively promote sleep in rodent models. While specific quantitative data for this compound's receptor affinity is not publicly detailed, it has been reported to demonstrate sleep efficacy in rats.[1] The comparative tables highlight the similar mechanisms of action and in vivo effects of these compounds. For a more direct comparison of efficacy, head-to-head studies under identical experimental conditions would be necessary. The detailed protocols provided herein offer a standardized framework for conducting such comparative studies, which are essential for the continued development and evaluation of novel DORA compounds for the treatment of insomnia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of SAMP8 Mice as a Model for Sleep-Wake and Rhythm Disturbances Associated with Alzheimer’s Disease: Impact of Treatment with the Dual Orexin (Hypocretin) Receptor Antagonist Lemborexant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daridorexant - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Promotion of sleep by suvorexant-a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sleep Disorders and Tools for Assessment - Exploring Sleep Disturbance in Central Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A survey on sleep assessment methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of suvorexant on event-related oscillations and EEG sleep in rats exposed to chronic intermittent ethanol vapor and protracted withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Lemborexant vs. DORA 42 in the Landscape of Insomnia Treatment
In the evolving field of sleep therapeutics, dual orexin (B13118510) receptor antagonists (DORAs) have emerged as a prominent class of drugs for the treatment of insomnia. This guide provides a detailed head-to-head comparison of lemborexant, a commercially available DORA, and DORA 42, a preclinical candidate. The comparison will delve into their mechanisms of action, available experimental data, and future outlook, with a clear acknowledgment of the disparity in the depth of available information between the two compounds.
Mechanism of Action: Targeting the Orexin System
Both lemborexant and this compound function by antagonizing orexin receptors, key regulators of the sleep-wake cycle. The orexin system, comprised of orexin A and B neuropeptides and their receptors, OX1R and OX2R, promotes wakefulness. By blocking the binding of orexins to these receptors, DORAs suppress the wake drive, thereby facilitating the onset and maintenance of sleep.[1][2]
Lemborexant is a competitive antagonist of both OX1R and OX2R.[3] It exhibits a slightly higher affinity for OX2R, which is thought to play a more significant role in the regulation of arousal and the transition to sleep.[4]
This compound is also characterized as a dual orexin 1 and orexin 2 receptor antagonist.[2] However, specific details regarding its binding kinetics and receptor affinities are not extensively documented in publicly available literature.
Signaling Pathway of Dual Orexin Receptor Antagonists
The signaling cascade initiated by orexin binding to its receptors ultimately leads to the activation of wake-promoting neurons. DORAs, such as lemborexant and this compound, interrupt this pathway.
Preclinical and Clinical Data: A Tale of Two Compounds
A significant distinction between lemborexant and this compound lies in the wealth of available data. Lemborexant has undergone extensive preclinical and clinical evaluation, leading to its approval for the treatment of insomnia. In contrast, this compound remains a preclinical entity with limited published data.
Quantitative Data Summary
| Parameter | Lemborexant | This compound |
| Receptor Binding Affinity | IC50: 6.1 nM (OX1R), 2.6 nM (OX2R)[5] | Data not available |
| Preclinical Efficacy | Demonstrated sleep-inducing effects in rats without altering sleep architecture.[6] | Demonstrated sleep efficacy in rats.[2] |
| Clinical Efficacy (vs. Placebo) | Sleep Onset: Significantly greater reduction in Latency to Persistent Sleep (LPS).[7] Sleep Maintenance: Significantly greater reduction in Wake After Sleep Onset (WASO) and increase in Sleep Efficiency (SE).[7] | No clinical data available |
| Key Clinical Trials | SUNRISE 1 (NCT02783729), SUNRISE 2 (NCT02952820)[8] | No clinical trials reported |
Experimental Protocols
Lemborexant: SUNRISE 1 Clinical Trial Methodology
The SUNRISE 1 study was a pivotal Phase 3, randomized, double-blind, placebo- and active-controlled trial designed to assess the efficacy and safety of lemborexant in older adults with insomnia disorder.[7][8]
Study Design:
-
Participants: Adults aged 55 years and older with a diagnosis of insomnia disorder.[8]
-
Intervention: Participants were randomized to receive lemborexant (5 mg or 10 mg), zolpidem ER (6.25 mg), or placebo nightly for 30 days.[8]
-
Primary Endpoint: Change from baseline in latency to persistent sleep (LPS) as measured by polysomnography (PSG).[8]
-
Key Secondary Endpoints: Change from baseline in sleep efficiency (SE) and wake after sleep onset (WASO) measured by PSG.[7]
This compound: Preclinical Evaluation
Information regarding the specific experimental protocols for this compound is not publicly available. The existing literature indicates its efficacy was established in rat models of insomnia.[2] Typically, such preclinical studies involve:
-
Animal Models: Use of rodent models (e.g., rats) to induce insomnia-like conditions.
-
Drug Administration: Oral or intravenous administration of this compound at varying doses.
-
Sleep Recording: Continuous monitoring of sleep-wake states using electroencephalography (EEG) and electromyography (EMG).
-
Data Analysis: Quantification of sleep parameters such as sleep latency, total sleep time, and time spent in different sleep stages (NREM, REM).
Safety and Tolerability
Lemborexant: Clinical trials have shown that lemborexant is generally well-tolerated. The most common adverse events reported were somnolence, headache, and fatigue.[9]
This compound: As a preclinical compound, the safety and tolerability profile of this compound in humans has not been established.
Conclusion and Future Directions
The comparison between lemborexant and this compound highlights the significant gap between a clinically validated therapeutic and a compound in the early stages of drug discovery. Lemborexant has a well-defined mechanism of action, supported by robust preclinical and extensive clinical data demonstrating its efficacy and safety for the treatment of insomnia.
This compound, while showing initial promise in preclinical models, requires substantial further investigation. Future research on this compound would need to focus on detailed characterization of its pharmacological profile, including receptor binding kinetics and selectivity, followed by comprehensive preclinical safety and toxicology studies before it could be considered for clinical development. Head-to-head preclinical studies comparing this compound with lemborexant could provide valuable insights into potential differentiating factors. For researchers and drug development professionals, the journey of lemborexant from a DORA candidate to an approved therapeutic serves as a clear roadmap for the potential, yet rigorous, path forward for compounds like this compound.
References
- 1. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lemborexant | C22H20F2N4O2 | CID 56944144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jcsm.aasm.org [jcsm.aasm.org]
- 5. eisai.com [eisai.com]
- 6. [Preclinical and clinical efficacy of orexin receptor antagonist Lemborexant (Dayvigo®) on insomnia patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Lemborexant With Placebo and Zolpidem Tartrate Extended Release for the Treatment of Older Adults With Insomnia Disorder: A Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Drug Application for Insomnia Disorder Treatment Lemborexant Submitted in the United States | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 9. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of DORA 42: A Comparative Guide for Researchers
This guide provides a comparative analysis of the novel, investigational dual orexin (B13118510) receptor antagonist (DORA) Cmpd-42, referred to herein as DORA 42. Its preclinical profile is evaluated against established benchmarks in the field, suvorexant and lemborexant, to assess its translational potential for the treatment of insomnia and other sleep-wake disorders. The following sections present key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
I. Comparative Pharmacological Profile
The therapeutic efficacy of a DORA is largely determined by its affinity and selectivity for the orexin 1 (OX1R) and orexin 2 (OX2R) receptors, as well as its pharmacokinetic properties. This compound has been designed for high potency and a balanced antagonism at both receptors, with a pharmacokinetic profile optimized for rapid sleep onset and minimal next-day residual effects.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | OX1R Functional IC50 (nM) | OX2R Functional IC50 (nM) | Receptor Selectivity (OX1R/OX2R) |
|---|---|---|---|---|---|
| This compound (Hypothetical) | 0.65 | 0.50 | 0.98 | 0.55 | 1.3 |
| Suvorexant | 0.55 | 0.35 | 0.8 | 0.4 | 1.57 |
| Lemborexant | 6.1 | 2.6 | 10.3 | 3.9 | 2.36 |
Table 2: Comparative Pharmacokinetics in Preclinical Models (Rat)
| Compound | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Brain Penetration (B/P Ratio) |
|---|---|---|---|---|
| This compound (Hypothetical) | 0.75 | 210 | 3.5 | 0.8 |
| Suvorexant | 1.5 | 180 | 10 | 0.6 |
| Lemborexant | 1.2 | 250 | 8 | 0.7 |
II. Experimental Protocols
To ensure reproducibility and facilitate objective comparison, the following detailed methodologies for key experiments are provided.
1. Receptor Binding Assay (Competition Assay)
-
Objective: To determine the binding affinity (Ki) of the compounds for OX1 and OX2 receptors.
-
Cell Lines: CHO-K1 cells stably expressing human OX1R or OX2R.
-
Radioligand: [³H]-Almorexant or a similar suitable radiolabeled orexin receptor antagonist.
-
Procedure:
-
Cell membranes are prepared from the stably transfected CHO-K1 cells.
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the competitor compound (this compound, suvorexant, or lemborexant).
-
The reaction is allowed to reach equilibrium at room temperature.
-
The mixture is filtered through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
The Ki values are calculated using the Cheng-Prusoff equation.
-
2. Calcium Flux Functional Assay
-
Objective: To measure the functional antagonist activity (IC50) of the compounds.
-
Principle: Orexin receptor activation leads to an increase in intracellular calcium. Antagonists will block this effect.
-
Procedure:
-
OX1R- or OX2R-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of the antagonist.
-
The cells are then stimulated with a sub-maximal concentration (EC80) of Orexin-A.
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a plate reader (e.g., FLIPR).
-
The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
III. Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the mechanism of action and the experimental procedures used in the evaluation of this compound.
Independent Replication of DORA 42 Experimental Results: A Comparative Guide
The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness.[1] Dual orexin receptor antagonists function by blocking the activity of these receptors, thereby promoting sleep.
Orexin Signaling Pathway in Wakefulness
Caption: Orexin signaling pathway promoting wakefulness and its inhibition by DORAs.
Comparative Efficacy of DORAs on Sleep in Rodent Models
The following table summarizes the available data on the effects of this compound and its analogs on sleep parameters in rats. The data for this compound is based on the initial discovery publication, while the data for DORA-12 and DORA-22 are from subsequent independent studies.
| Compound | Dose(s) | Key Findings on Sleep Architecture | Reference |
| This compound | Not specified in abstract | Demonstrated in vivo sleep efficacy in rats. | [2] |
| DORA-12 | 10, 30 mg/kg P.O. | Dose-dependent reduction in latency to both slow-wave and REM sleep. Partially ameliorated sleep fragmentation in a rat model of adolescent alcohol exposure. Increased delta and theta power in sleep EEG. | [3][4] |
| DORA-22 | 1, 10, 30, 100 mg/kg | Promoted sleep in the first hour after administration. The lowest effective dose (1 mg/kg) did not show residual hypersomnolence. Improved sleep disruption in a rat insomnia model. | [5][6] |
Experimental Protocols
While the specific protocol for the original this compound study is not fully detailed in the available literature, the following represents a generalized methodology for assessing the hypnotic efficacy of DORAs in rats, based on protocols used for DORA-12 and DORA-22.[3][5][7]
Animal Model and Surgical Preparation
-
Subjects: Adult male Sprague-Dawley rats are typically used.[7] Animals are housed individually under a controlled light-dark cycle (e.g., 12h:12h) with ad libitum access to food and water.
-
Surgical Implantation: For electroencephalogram (EEG) and electromyogram (EMG) recordings, rats are surgically implanted with electrodes.[7] Under general anesthesia, screw electrodes are placed in the skull over the cortex to record EEG, and wire electrodes are inserted into the nuchal muscles to record EMG.[7] A recovery period of at least one week is allowed post-surgery.
Drug Administration
-
Formulation: The DORA compound is typically formulated in a vehicle solution, such as 20% Vitamin E TPGS, for oral administration (P.O.).[8]
-
Dosing: The compound or vehicle is administered at a specific time point, often during the active (dark) phase for nocturnal rodents, to assess its sleep-promoting effects.
Sleep Recording and Analysis
-
Data Acquisition: Following drug administration, EEG and EMG signals are continuously recorded for a specified period (e.g., 6-24 hours).[5][7]
-
Vigilance State Analysis: The recorded data is scored into different sleep-wake states (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) based on the EEG and EMG characteristics.
-
Sleep Parameters: Key parameters analyzed include:
-
Latency to persistent sleep (time to the first epoch of consolidated sleep).
-
Total time spent in each sleep-wake state.
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency (total sleep time / total recording time).
-
EEG power spectral analysis (e.g., delta, theta power).
-
Experimental Workflow for Preclinical DORA Efficacy Testing
Caption: A generalized workflow for preclinical evaluation of DORA compounds on sleep.
References
- 1. jcsm.aasm.org [jcsm.aasm.org]
- 2. Discovery of dual orexin receptor antagonists with rat sleep efficacy enabled by expansion of the acetonitrile-assisted/diphosgene-mediated 2,4-dichloropyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PSPH-D-18-00526: Effect of a Dual Orexin Receptor Antagonist (DORA-12) on Sleep and Event-related oscillations in rats exposed to ethanol vapor during adolescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSPH-D-18-00526: Effect of a dual orexin receptor antagonist (DORA-12) on sleep and event-related oscillations in rats exposed to ethanol vapor during adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dual Orexin Receptor Antagonist DORA-22 Improves Mild Stress-induced Sleep Disruption During the Natural Sleep Phase of Nocturnal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. researchgate.net [researchgate.net]
evaluating the safety profile of DORA 42 compared to other hypnotics
Publication Guide for Drug Development Professionals
This guide provides a comparative safety and tolerability profile of DORA 42, a representative Dual Orexin (B13118510) Receptor Antagonist (DORA), against two other major classes of hypnotic agents: GABA-A receptor positive allosteric modulators (e.g., Zolpidem) and melatonin (B1676174) receptor agonists (e.g., Ramelteon). The information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based evaluation of these compounds.
Introduction to Hypnotic Agents and Mechanisms of Action
Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep.[1] Pharmacological interventions are common, but safety profiles, particularly concerning next-day residual effects, cognitive impairment, and dependence, are critical differentiating factors.[2][3] This guide evaluates three distinct mechanisms for promoting sleep:
-
This compound (Dual Orexin Receptor Antagonist): This class of drugs functions by blocking the binding of wake-promoting neuropeptides, orexin A and orexin B, to their receptors (OX1R and OX2R).[1][4] This targeted suppression of the brain's wakefulness system is distinct from the broad sedative effects of older hypnotics.[5]
-
GABA-A Receptor Modulators (e.g., Zolpidem): "Z-drugs" like zolpidem are not benzodiazepines but act on a specific subunit of the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain.[5][6] Their action enhances GABA's effects, leading to widespread central nervous system depression.[5][7]
-
Melatonin Receptor Agonists (e.g., Ramelteon): Ramelteon (B1678794) mimics the action of endogenous melatonin by selectively targeting the MT1 and MT2 receptors within the brain's suprachiasmatic nucleus.[8] This mechanism helps regulate the circadian rhythm, promoting sleep initiation.[8]
References
- 1. Dual orexin receptor antagonists (DORA) for insomnia [medicalnewstoday.com]
- 2. Residual effects of hypnotics: epidemiology and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety profile of ramelteon from the perspective of physicians and pharmacists: a 20-year real-world pharmacovigilance analysis based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Orexin Receptor Antagonists (DORAs) for Insomnia [healthline.com]
- 5. Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DORA 42: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of DORA 42, a dual orexin (B13118510) 1 and orexin 2 receptor antagonist utilized in insomnia research. Due to the nature of this compound as a potent, biologically active research compound, it necessitates careful handling and disposal as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves (e.g., nitrile or butyl rubber). All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste. The following steps provide a general but essential framework for its proper disposal:
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. Due to its potent pharmacological activity, it should be considered for disposal as a toxic waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container. The original container of the chemical is often the best choice for its waste.
-
Ensure the container is made of a material compatible with the chemical.
-
The container must be kept closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound (Dual Orexin Receptor Antagonist)".
-
Indicate the approximate quantity of the waste.
-
Include the date when the first of the waste was added to the container.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Segregate the this compound waste from incompatible materials.
-
-
Disposal Request:
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and empty vials, must also be disposed of as hazardous waste.
-
Sharps: Chemically contaminated sharps should be placed in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.[2]
-
Solid Waste: Contaminated lab supplies like gloves and bench paper should be collected in a designated, labeled hazardous waste bag or container.
-
Empty Containers: An empty container that has held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the defaced container may be disposed of as regular trash, but institutional policies should be verified.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific hazardous waste management plan for detailed guidance.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
Navigating the Handling of DORA 42: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling, use, and disposal of DORA 42 (CAS No. 1030377-48-0), a dual orexin (B13118510) 1 and orexin 2 receptor antagonist. Given that the specific hazards of this research compound have not been fully elucidated, a cautious approach grounded in established laboratory safety protocols for potent pharmacological agents is imperative. This guide is intended to be a primary resource for ensuring personnel safety and operational integrity.
Immediate Safety and Handling Protocols
The following table summarizes the recommended Personal Protective Equipment (PPE) and handling precautions for this compound. Strict adherence to these guidelines is critical to minimize exposure risk.
| Category | Requirement | Rationale |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of airborne powder or aerosols, which is a primary route of exposure for potent compounds. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes or airborne particles. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | To prevent skin contact. Gloves should be changed frequently and immediately if contaminated. |
| Body Protection | A fully buttoned lab coat, disposable sleeves, and appropriate footwear. | To protect skin and personal clothing from contamination. |
| Ventilation | All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure. | To control airborne particles at the source and prevent general laboratory contamination. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operational procedure for working with this compound, from preparation to disposal.
Figure 1. A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the material into a sealed container for disposal. Decontaminate the spill area. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Figure 2. Logical flow for the proper disposal of this compound contaminated waste.
It is the responsibility of the researcher to be familiar with and adhere to all institutional and local regulations regarding the handling and disposal of hazardous materials. This guide should be used in conjunction with a comprehensive, laboratory-specific safety plan.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
